molecular formula C10H13BrN2O2S B572484 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine CAS No. 1247630-97-2

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B572484
CAS No.: 1247630-97-2
M. Wt: 305.19
InChI Key: PBVXFLLRVQWMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, also known as 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, is a useful research compound. Its molecular formula is C10H13BrN2O2S and its molecular weight is 305.19. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-piperidin-1-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c11-9-6-10(8-12-7-9)16(14,15)13-4-2-1-3-5-13/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVXFLLRVQWMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis, analytical chemistry, and physicochemical property assessment, this document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related structures and general methodologies to provide a robust framework for its synthesis, characterization, and evaluation.

Introduction and Molecular Overview

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine belongs to the class of pyridine sulfonamides, a structural motif of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

The combination of the bromopyridine core, the sulfonamide linker, and the piperidine moiety suggests potential interactions with various biological targets. Piperidine and pyridine hybrids, for instance, are explored for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1]

Molecular Structure:

Caption: Molecular structure of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine.

Synthesis and Purification

The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine can be logically approached through the reaction of a suitable pyridine sulfonyl chloride with piperidine. This is a common and effective method for the formation of sulfonamides.[2]

Proposed Synthetic Pathway

The most direct synthetic route involves two key steps: the synthesis of 3-bromo-5-(chlorosulfonyl)pyridine and its subsequent reaction with piperidine.

G A 3-Bromopyridine B 3-Bromo-5-(chlorosulfonyl)pyridine A->B Chlorosulfonation C 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine B->C Amidation with Piperidine

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-5-(chlorosulfonyl)pyridine (Intermediate)

This step is a critical part of the synthesis. While a specific procedure for 3-bromopyridine is not detailed in the provided results, a general approach for the synthesis of pyridine sulfonyl chlorides involves the reaction of a metalated pyridine with sulfuryl chloride.[3]

  • Preparation of Metalated Pyridine: In a nitrogen-filled reaction vessel, dissolve 3-bromopyridine in an appropriate anhydrous solvent such as THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base, such as n-butyllithium or a Grignard reagent, to generate the metalated pyridine species. The reaction is typically stirred at this low temperature for a period to ensure complete formation.

  • Chlorosulfonylation: In a separate flask, prepare a solution of sulfuryl chloride in an anhydrous solvent.

  • Slowly add the solution of the metalated pyridine to the sulfuryl chloride solution at a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Isolation: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(chlorosulfonyl)pyridine. Purification can be achieved by column chromatography or crystallization.

Step 2: Synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (Final Product)

This step involves a standard nucleophilic substitution reaction.

  • Reaction Setup: Dissolve the crude or purified 3-bromo-5-(chlorosulfonyl)pyridine in a suitable solvent like dichloromethane or THF.[2]

  • Cool the solution in an ice bath.

  • Add piperidine (typically 1.1 to 1.5 equivalents) to the solution, followed by the addition of a base such as triethylamine or pyridine to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine.

Purification and Quality Control

G cluster_0 Purification cluster_1 Quality Control A Crude Product B Column Chromatography A->B C Recrystallization A->C D Pure Compound B->D C->D E Pure Compound F NMR Spectroscopy E->F G Mass Spectrometry E->G H HPLC E->H I Purity Assessment F->I G->I H->I

Caption: Workflow for purification and quality control.

Physicochemical Properties

Due to the lack of specific experimental data for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeRationale/Method
Molecular Formula C10H13BrN2O2SBased on atomic composition.
Molecular Weight 305.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point 100 - 150 °CA broad range is predicted due to the lack of specific data. Similar pyridine sulfonamides can have melting points in this range.
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Sparingly soluble in water.The presence of the aromatic and piperidine rings suggests solubility in organic solvents, while the polar sulfonamide group may impart slight aqueous solubility.
pKa Weakly basicThe pyridine nitrogen is expected to be weakly basic. The sulfonamide nitrogen is generally not basic.
LogP 2.0 - 3.5The octanol-water partition coefficient is estimated based on the lipophilic bromo- and piperidinyl groups and the polar sulfonamide moiety.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring.

  • Pyridine Protons: Three aromatic protons are expected in the downfield region (typically δ 7.5-9.0 ppm). The coupling patterns (doublets, triplets) will be indicative of their positions relative to each other and the nitrogen atom.[4]

  • Piperidine Protons: The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-3.5 ppm) as complex multiplets.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine will be influenced by the halogen's electronegativity.[5]

  • Piperidine Carbons: The carbon signals for the piperidine ring will be observed in the aliphatic region (δ 20-60 ppm).

A standardized protocol for acquiring ¹³C NMR data would involve dissolving 15-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent like CDCl₃.[5]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern, which is a definitive indicator of the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Applications and Future Research

Pyridine sulfonamides are a well-known class of compounds with a broad spectrum of biological activities.[2][6] While the specific biological profile of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine has not been reported, its structural features suggest several potential areas of investigation:

  • Antimicrobial Agents: Sulfonamides are classic antibacterial agents.[2] The synthesized compound could be screened for its activity against various bacterial and fungal strains.

  • Enzyme Inhibitors: The sulfonamide moiety is a key feature in many enzyme inhibitors, including carbonic anhydrase and kinase inhibitors.

  • Scaffold for Library Synthesis: The bromine atom serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and full experimental characterization of this compound, followed by a comprehensive biological evaluation to explore its therapeutic potential.

Safety and Handling

As with any chemical compound, 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds, hazards such as skin and eye irritation have been noted. A full safety data sheet (SDS) should be consulted or generated before handling this compound.

References

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides.
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega.
  • 3-Pyridinesulfonamide synthesis - ChemicalBook.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry.
  • 3-Bromo-5-(pyrrolidin-1-yl)pyridine | 944718-19-8 - Sigma-Aldrich.
  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum - ChemicalBook.
  • 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide - Benchchem.
  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Bentham Science.

Sources

Medicinal Chemistry Applications of Piperidin-1-ylsulfonyl Pyridine Derivatives

[1]

Executive Summary

The piperidin-1-ylsulfonyl pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a piperidine ring linked to a pyridine moiety via a sulfonyl group (

This technical guide analyzes the utility of this scaffold, primarily focusing on its dominant application as an 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitor

Chemical Space & Structural Properties[2]

The Scaffold Architecture

The core structure consists of a pyridine ring attached to the sulfur atom of a sulfonyl group, which is in turn attached to the nitrogen atom of a piperidine ring.

  • Linker Rigidification: The sulfonyl group introduces a "kink" in the molecule, directing the two heterocycles into specific vectors relative to each other. This is crucial for fitting into deep hydrophobic pockets (e.g., the steroid-binding pocket of 11

    
    -HSD1).
    
  • Electronic Modulation: The electron-withdrawing sulfonyl group reduces the basicity of the piperidine nitrogen, making it non-basic at physiological pH. Simultaneously, the pyridine ring serves as a tunable electronic component; the position of the nitrogen (2-, 3-, or 4-pyridyl) significantly alters the dipole moment and metabolic susceptibility.

Synthetic Accessibility

The synthesis of these derivatives is generally achieved via sulfonylation , a robust nucleophilic substitution reaction.

General Synthetic Workflow

The reaction typically involves a pyridine-sulfonyl chloride and a functionalized piperidine .

Critical Technical Note: Pyridine-sulfonyl chlorides are often less stable than their phenyl counterparts. They are prone to hydrolysis and decomposition. It is often recommended to use them as hydrochloride salts or generate them in situ from sulfonic acids or thiols.

SynthesisWorkflowStart1Pyridine-X-Sulfonyl Chloride(Electrophile)ReactionNucleophilic Substitution(DCM/THF, Et3N/DIPEA, 0°C to RT)Start1->ReactionStart2Functionalized Piperidine(Nucleophile)Start2->ReactionIntermediateCrude SulfonamideReaction->IntermediateHCl removalPurificationPurification(Column Chromatography/Recrystallization)Intermediate->PurificationFinalPiperidin-1-ylsulfonyl PyridinePurification->Final

Figure 1: General synthetic workflow for the generation of piperidin-1-ylsulfonyl pyridine derivatives.

Primary Application: 11 -HSD1 Inhibitors[3][4][5][6][7]

Therapeutic Rationale

11

cortisonecortisol12
SAR & Mechanistic Insights

The piperidin-1-ylsulfonyl pyridine scaffold acts as a cortisone mimetic .

  • The Piperidine Ring: Occupies the hydrophobic binding pocket normally reserved for the steroid backbone. Substituents at the C3 or C4 position (e.g., carboxamides, ethers) are critical for interacting with the catalytic triad (Ser-Tyr-Lys).

  • The Sulfonyl Linker: Positions the pyridine ring to interact with the cofactor (NADPH) binding site or the channel entrance.

  • The Pyridine Ring: Replaces the traditional aryl group found in early inhibitors. The pyridine nitrogen provides a handle to modulate solubility and reduce lipophilicity (LogP), improving the DMPK (Drug Metabolism and Pharmacokinetics) profile compared to all-carbon aryl analogs.

Structural FeatureFunction in 11

-HSD1 Inhibition
Preferred Modification
Piperidine Core Hydrophobic scaffold filling the steroid pocket.4-substituted or 3-substituted (chiral). R-isomers often preferred at C3.
Sulfonyl Group Rigid linker; H-bond acceptor.[3]Unmodified.
Pyridine Ring Hydrophilic aryl replacement; metabolic stability.3-pyridyl or 2-pyridyl.[1][4] Substitution with small alkyl/halo groups can block metabolism.
Distal Amide Interaction with catalytic residues (Tyr177, Ser170).Attached to piperidine; often a carboxamide or ether-linked amide.
Case Study: (R)-1-(Pyridin-3-ylsulfonyl)piperidine-3-carboxamides

Research highlighted in ChemMedChem (Xia et al., 2013) demonstrated that replacing a phenyl ring with a pyridine in sulfonyl-piperidine derivatives significantly improved metabolic stability while maintaining potency.

  • Compound: (R)-1-(pyridin-3-ylsulfonyl)piperidine-3-carboxamide derivatives.

  • Potency: IC

    
     values in the low nanomolar range (<10 nM).
    
  • Selectivity: >100-fold selectivity over 11

    
    -HSD2 (the kidney isozyme; inhibition causes hypertension).
    
  • Mechanism: The pyridine ring forms specific

    
    -stacking or water-mediated interactions within the enzyme channel, while the carboxamide engages the catalytic serine/tyrosine.
    

HSD1_PathwayCortisoneCortisone(Inactive)Enzyme11β-HSD1 Enzyme(Liver/Adipose)Cortisone->EnzymeSubstrateCortisolCortisol(Active Glucocorticoid)Enzyme->CortisolReductase ActivityReceptorGlucocorticoid Receptor(Activation)Cortisol->ReceptorMetabolicInsulin ResistanceVisceral ObesityReceptor->MetabolicPathological ActivationInhibitorPiperidin-1-ylsulfonyl Pyridine(Inhibitor)Inhibitor->EnzymeBlocks Catalytic Site(Competitive Inhibition)

Figure 2: Mechanism of action for 11

Emerging Applications

Antibacterial (LpxH Inhibitors)

Recent studies (e.g., Journal of Medicinal Chemistry) have explored sulfonyl-piperidine and sulfonyl-piperazine scaffolds as inhibitors of LpxH (UDP-2,3-diacylglucosamine hydrolase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.

  • Role: The pyridine-sulfonyl moiety acts as a zinc-binding group or interacts with the hydrophobic tunnel of LpxH.

  • Advantage: Novel mechanism of action compared to traditional antibiotics, potentially overcoming resistance.

Anticancer (PKM2 Activators)

Pyruvate kinase M2 (PKM2) is a rate-limiting enzyme in glycolysis. Cancer cells often express the dimeric (inactive) form to promote the Warburg effect.

  • Role: Sulfonamide derivatives, including those with piperidine/piperazine linkers, bind to the PKM2 subunit interface, stabilizing the tetrameric (active) form.

  • Effect: This forces cancer cells away from aerobic glycolysis (biosynthesis) toward oxidative phosphorylation, inhibiting tumor growth.

Experimental Protocols

Protocol: Synthesis of 1-(Pyridin-3-ylsulfonyl)piperidine-3-carboxamide

Standardized procedure adapted for research applications.

Reagents:

  • Piperidine-3-carboxamide (1.0 eq)

  • Pyridine-3-sulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Piperidine-3-carboxamide (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (2.5 eq) and cool the solution to 0°C using an ice bath.

  • Sulfonylation: Dropwise add a solution of Pyridine-3-sulfonyl chloride (1.1 eq) in DCM over 15 minutes. Note: Pyridine-sulfonyl chlorides are moisture sensitive; handle under nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench with water. Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.[5]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (Gradient: 0–5% Methanol in DCM) to yield the target sulfonamide.

Protocol: 11 -HSD1 Scintillation Proximity Assay (SPA)

Validated assay for determining IC

Materials:

  • Microsomes containing human 11

    
    -HSD1 (expressed in HEK293 or yeast).
    
  • Substrate:

    
    -Cortisone.
    
  • Cofactor: NADPH.

  • SPA beads (Yttrium silicate coated with anti-mouse antibody).

Methodology:

  • Incubation: Mix 11

    
    -HSD1 microsomes with test compound (piperidin-1-ylsulfonyl pyridine derivative) in assay buffer (PBS, pH 7.4). Incubate for 30 min at 37°C.
    
  • Reaction Start: Add NADPH (200

    
    M) and 
    
    
    -Cortisone (200 nM).
  • Conversion: Incubate for 60 minutes. The enzyme converts

    
    -Cortisone to 
    
    
    -Cortisol.
  • Termination: Add Monoclonal anti-cortisol antibody and SPA beads.

  • Detection: The antibody binds preferentially to cortisol. When the antibody-cortisol complex binds to the SPA bead, the beta-particles from Tritium stimulate the scintillant.

  • Analysis: Measure signal on a scintillation counter. Plot % inhibition vs. log[compound] to determine IC

    
    .
    

References

  • Xia, G., et al. (2013). Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 8(4), 577-581. Link
    
  • Scott, J. S., et al. (2012).[1] Discovery of a potent, selective, and orally bioavailable acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    -HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017).[1] Journal of Medicinal Chemistry, 55(12), 5951-5964.[1] Link
  • Boyle, C. D., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors.[1] Journal of Medicinal Chemistry, 51(14), 4068-4071. Link
    
  • Zhang, H., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Link

  • Wang, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. Link

Technical Whitepaper: Bioactivity Profiling & Validation of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis[1]

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine represents a high-value pharmacophore scaffold in medicinal chemistry. Its structure combines a privileged arylsulfonyl amide core (common in GPCR ligands and protease inhibitors) with a 3-bromopyridine handle, enabling rapid diversification via palladium-catalyzed cross-coupling.

This guide provides a technical roadmap for researchers to predict, validate, and optimize the bioactivity of this compound. Based on structural homology and chemoinformatic profiling, this scaffold is predicted to exhibit activity primarily as a 5-HT6/5-HT7 receptor antagonist or a Carbonic Anhydrase inhibitor , with secondary potential in Cathepsin K inhibition .

Physicochemical Profile (Calculated)
PropertyValueImplication
SMILES O=S(=O)(N1CCCCC1)c2cncc(Br)c2Core input for docking
MW 305.19 g/mol Fragment-like, suitable for LE optimization
cLogP ~2.4 – 2.8High CNS penetration potential
H-Bond Acceptors 4 (SO₂, Pyridine-N)Critical for residue interaction (e.g., Ser/Thr)
H-Bond Donors 0Requires modification for donor-dependent pockets
TPSA ~58 ŲExcellent oral bioavailability range

Computational Prediction Framework

To rigorously assess bioactivity before wet-lab expenditure, we utilize a consensus voting mechanism involving structural similarity (SEA) and pharmacophore mapping.

Pharmacophore Mapping & Target Prediction

The compound features three distinct interaction vectors:

  • The Sulfonyl Linker: Acts as a rigid spacer and hydrogen bond acceptor. In 5-HT6 antagonists (e.g., SB-258585 analogs), this moiety orients the aromatic headgroup.

  • The Piperidine Ring: Provides a hydrophobic bulk that fits into the orthosteric pockets of GPCRs or the hydrophobic cleft of proteases (e.g., Cathepsin K).

  • The Bromine Handle: A σ-hole donor for halogen bonding, but primarily a synthetic "exit vector" for library expansion.

Diagram 1: Pharmacophore & Interaction Map

PharmacophoreMap Core 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine Sulfonyl Sulfonyl Group (H-Bond Acceptor) Core->Sulfonyl Piperidine Piperidine Ring (Hydrophobic/Steric) Core->Piperidine Pyridine Pyridine Core (Pi-Stacking) Core->Pyridine Bromine Br Substituent (Halogen Bond / Syn Handle) Core->Bromine GPCR Target: 5-HT6 / 5-HT7 (CNS Indications) Sulfonyl->GPCR Interacts with Ser/Thr residues Piperidine->GPCR Occupies Hydrophobic Pocket Enzyme Target: Carbonic Anhydrase (Metalloenzyme) Pyridine->Enzyme Zn coordination (potential) Bromine->GPCR Lipophilic expansion vector

Caption: Pharmacophore decomposition of the scaffold highlighting key interaction vectors for GPCR and Enzyme targets.

Experimental Validation Protocols

This section details the causal workflows to validate the predicted bioactivity. We prioritize 5-HT6 Receptor Antagonism due to the high prevalence of arylsulfonyl-piperidine motifs in this class [1, 3].

Synthesis & Library Expansion (The "Bromine Vector")

The 3-bromo position is the critical "growth point." Direct testing of the parent bromide is insufficient; it must be coupled to aryl/heteroaryl groups to probe the binding pocket depth.

Protocol: Suzuki-Miyaura Cross-Coupling Optimization

  • Objective: Install aryl groups at C-3 to increase potency (pKi).

  • Reagents:

    • Substrate: 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (1.0 eq)

    • Boronic Acid: Phenylboronic acid derivatives (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Base: K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions: Microwave irradiation at 100°C for 1 hour.

  • Purification: Silica flash chromatography (Hexane/EtOAc gradient).

  • Validation: ¹H NMR confirmation of the disappearance of the C-3 proton shift and appearance of aryl protons.

In Vitro Bioassay: Radioligand Binding (5-HT6)

To confirm the GPCR targeting hypothesis, a competitive binding assay is required.

Step-by-Step Methodology:

  • Cell Line: HEK-293 cells stably expressing human 5-HT6 receptor.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (40,000 x g, 20 min). Resuspend pellet.

  • Assay Setup:

    • Total Binding: Membrane prep + [³H]-LSD (2 nM).

    • Non-Specific Binding (NSB): Add Methiothepin (10 µM).

    • Test Compound: 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation:

    
    
    
Diagram 2: Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Biological Screening Start Parent Scaffold (Br-Pyridine-Sulfonyl) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Library C3-Aryl Analogs (Library of 10-20 cmps) Suzuki->Library Binding Radioligand Binding (HEK-293 / h5-HT6) Library->Binding Func Functional Assay (cAMP accumulation) Binding->Func Hit Confirmation (Ki < 100 nM) Decision Lead Optimization (SAR Analysis) Func->Decision

Caption: Operational workflow from chemical synthesis to biological validation.

Structural Activity Relationship (SAR) Insights

Based on analog data from ChEMBL and PubChem [1, 4], we can infer the following SAR rules for this scaffold:

  • Sulfonyl Orientation: The SO₂ group is essential. Replacing it with CO (amide) or CH₂ (amine) typically results in a >10-fold loss of affinity for 5-HT6 receptors due to the loss of specific geometry and H-bond acceptor capability.

  • Piperidine Ring:

    • Unsubstituted: Moderate activity.[1][2]

    • 4-Substitution: Adding a benzyl or phenoxy group at the 4-position of the piperidine ring often boosts potency into the nanomolar range by accessing deep hydrophobic pockets [4].

  • Pyridine Nitrogen: The position of the nitrogen (3-pyridyl vs 2- or 4-pyridyl) affects basicity and metabolic stability. The 3-pyridyl orientation (as in this compound) is often preferred to avoid rapid oxidative metabolism.

Comparative Analog Data (Inferred)
Analog ClassModificationPredicted Effect (5-HT6)Reference Basis
Parent Br-Pyridine-SO₂-PiperidineLow µM affinity (Fragment)[1]
Aryl-Extended Ar -Pyridine-SO₂-PiperidineHigh nM affinity (Lead)[3, 4]
Piperidine-Sub Br-Pyridine-SO₂-4-Bz-Pip High nM affinity (Dual binding)[4]
Linker Swap Br-Pyridine-CO -PiperidineLoss of activity[1]

References

  • Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor. ResearchGate. Available at: [Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists. Biomolecules (MDPI). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine , a versatile fragment for medicinal chemistry. The 3-bromo handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald), while the sulfonamide moiety provides solubility and metabolic stability common in GPCR and kinase inhibitors.

We present a Metallation-Sulfinylation-Oxidation (MSO) route as the primary protocol. This approach utilizes magnesium-halogen exchange on the symmetric precursor 3,5-dibromopyridine, offering superior regiocontrol and safety compared to traditional Sandmeyer or direct chlorosulfonation methods.

Retrosynthetic Analysis

The strategic disconnection relies on the symmetry of the starting material. By utilizing 3,5-dibromopyridine, the mono-lithiation or mono-magnesiation event automatically establishes the correct regiochemistry.

Retrosynthesis Target 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (Target) SulfonylCl 3-Bromo-5-pyridinesulfonyl Chloride (Key Intermediate) Target->SulfonylCl Sulfonamide Formation Piperidine Piperidine Target->Piperidine Dibromo 3,5-Dibromopyridine (Starting Material) SulfonylCl->Dibromo Mg-Halogen Exchange + SO2 Capture + Oxidation

Figure 1: Retrosynthetic disconnection showing the Metallation-Sulfinylation-Oxidation (MSO) strategy.

Route Evaluation
FeatureRoute A: MSO (Recommended) Route B: Sandmeyer
Starting Material 3,5-Dibromopyridine (Cheap, Symmetric)3-Amino-5-bromopyridine (More expensive)
Key Reagents i-PrMgCl, SO₂, NCSNaNO₂, SO₂, CuCl₂
Safety Requires inert atmosphere; SO₂ handling.Risk of diazonium instability; SO₂ gas evolution.
Purity Profile High; avoids regioisomeric byproducts.Moderate; copper removal required.
Scalability Excellent (Flow chemistry compatible).Good, but diazo steps require care on scale.
Primary Protocol: Metallation-Sulfinylation-Oxidation
Phase 1: Preparation of 3-Bromo-5-pyridinesulfonyl Chloride

This phase leverages the "Turbo Grignard" (i-PrMgCl·LiCl) or standard i-PrMgCl for efficient halogen exchange at non-cryogenic temperatures (0 °C to RT), followed by sulfinate trapping and oxidative chlorination.

Reagents Required:

  • 3,5-Dibromopyridine (1.0 equiv)

  • i-PrMgCl (2.0 M in THF, 1.1 equiv)

  • Sulfur Dioxide (SO₂) source: Anhydrous gas or DABSO (solid surrogate)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Magnesium-Halogen Exchange:

    • Charge a flame-dried 3-neck flask with 3,5-dibromopyridine (10.0 mmol, 2.37 g) and anhydrous THF (20 mL) under Argon.

    • Cool the solution to 0 °C .

    • Add i-PrMgCl (2.0 M in THF, 5.5 mL, 11.0 mmol) dropwise over 15 minutes.

    • Mechanism:[1][2][3][4][5][6] The exchange occurs selectively at one bromide position.

    • Self-Validating Step: Withdraw a 0.1 mL aliquot and quench with I₂. TLC/LCMS should show conversion to 3-bromo-5-iodopyridine, confirming the Grignard species is formed.

    • Stir at 0 °C for 1 hour.

  • Sulfinylation (The SO₂ Quench):

    • Method A (Gas): Bubble anhydrous SO₂ gas into the reaction mixture at 0 °C for 15 minutes. The mixture will turn from a dark solution to a thick suspension (magnesium sulfinate salt).

    • Method B (DABSO - Solid Surrogate): Add DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (0.6 equiv) in one portion.

    • Warm to Room Temperature (RT) and stir for 1 hour.

    • Concentrate the solvent in vacuo to obtain the crude sulfinate salt.[7][8]

  • Oxidative Chlorination:

    • Suspend the crude sulfinate solid in DCM (30 mL).

    • Cool to 0 °C .

    • Add N-Chlorosuccinimide (NCS) (12.0 mmol, 1.60 g) portion-wise.

    • Stir for 1-2 hours at RT.

    • Observation: The suspension will change consistency as succinimide precipitates.

    • Filter the mixture through a Celite pad to remove succinimide and inorganic salts. The filtrate contains the unstable 3-bromo-5-pyridinesulfonyl chloride . Use immediately in Phase 2.

Phase 2: Sulfonamide Coupling

Reagents Required:

  • Crude 3-bromo-5-pyridinesulfonyl chloride (in DCM)

  • Piperidine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine (excess)

Step-by-Step Methodology:

  • Coupling:

    • To the fresh filtrate from Phase 1 (in DCM) at 0 °C , add Triethylamine (2.1 mL, 15 mmol).

    • Add Piperidine (1.2 mL, 12 mmol) dropwise.

    • Exotherm Warning: The reaction is exothermic; maintain temperature < 10 °C during addition.

  • Completion & Workup:

    • Warm to RT and stir for 2 hours.

    • Quench: Add saturated NaHCO₃ solution (20 mL).

    • Extraction: Separate phases.[4] Extract aqueous layer with DCM (2 x 15 mL).

    • Wash: Wash combined organics with Brine (20 mL), dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Expected Yield: 65-75% (over 2 steps).

Experimental Workflow Diagram

Workflow Start Start: 3,5-Dibromopyridine (THF, 0°C) MgExchange Add i-PrMgCl (Mg-Halogen Exchange) Start->MgExchange Check Check: Aliquot + I2 (LCMS: 3-Br-5-I-pyridine?) MgExchange->Check Check->MgExchange No (Stir longer/Warm up) SO2Quench Add SO2 (Gas or DABSO) (Form Sulfinate) Check->SO2Quench Yes Oxidation Add NCS / DCM (Form Sulfonyl Chloride) SO2Quench->Oxidation Coupling Add Piperidine / TEA (Amidation) Oxidation->Coupling Finish Isolate Product (Flash Chromatography) Coupling->Finish

Figure 2: Step-by-step decision tree for the synthesis workflow.

Analytical Data & Characterization
ParameterExpected Value / Description
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.85 (d, J=2.0 Hz, 1H, Py-H2/6), 8.70 (d, J=2.0 Hz, 1H, Py-H2/6), 8.15 (t, J=2.0 Hz, 1H, Py-H4), 3.05 (m, 4H, N-CH₂), 1.65 (m, 4H, CH₂), 1.50 (m, 2H, CH₂)
LC-MS (ESI+) [M+H]⁺ = 305.0 / 307.0 (Br isotope pattern 1:1)
Rf (TLC) ~0.45 (Hexanes:EtOAc 3:1)

Interpretation:

  • The pyridine protons appear as two doublets and one triplet (or doublet of doublets) in the aromatic region (8.0–9.0 ppm).

  • The piperidine ring shows characteristic aliphatic multiplets: the methylene protons adjacent to nitrogen appear downfield (~3.0 ppm).

Safety & Troubleshooting
  • Sulfur Dioxide (SO₂): Toxic gas.[7] All operations involving SO₂ gas must be performed in a well-ventilated fume hood. Using DABSO (solid) significantly mitigates inhalation risks.

  • Sulfonyl Chlorides: Highly reactive and lachrymatory. Avoid water contact until the quench step to prevent hydrolysis back to sulfonic acid.

  • Troubleshooting Low Yields:

    • Issue: Low conversion in Step 1. Solution: Ensure THF is anhydrous (Karl Fischer < 50 ppm). Use "Turbo Grignard" (i-PrMgCl·LiCl) if standard Grignard is sluggish.

    • Issue: Hydrolysis of Sulfonyl Chloride.[8] Solution: Do not store the intermediate. Proceed immediately from filtration to amidation. Ensure the piperidine/DCM solution is dry.

References
  • Knochel, P., et al. (2004). "Functionalization of Pyridines via Magnesium-Halogen Exchange." Angewandte Chemie International Edition.

    • Grounding: Establishes the protocol for selective exchange on bromopyridines using i-PrMgCl.
  • Nishiguchi, A., et al. (2006).[9] "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis.

    • Grounding: Validates the use of NCS for mild oxidative chlorination of sulfur intermedi
  • Willis, M. C., et al. (2011). "DABSO: A Solid Source of Sulfur Dioxide." Organic Letters.

    • Grounding: Provides the methodology for using DABSO as a safer altern
  • Blakemore, D. C., et al. (2011). "Organic Synthesis with Sulfonyl Chlorides." Journal of Medicinal Chemistry.

    • Grounding: General best practices for handling and coupling heterocyclic sulfonyl chlorides.

Sources

Application Note: Reagents and Protocols for the Sulfonylation of 3-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the 3-sulfonylpyridine pharmacophore.

Strategic Analysis & Scope

The 3-sulfonylpyridine motif is a critical pharmacophore in medicinal chemistry, found in varying forms in COX-2 inhibitors (e.g., Etoricoxib analogs) and 5-HT receptor antagonists. However, the installation of the sulfonyl group at the 3-position of pyridine presents specific synthetic challenges compared to phenyl rings.

The Challenge: 3-Bromopyridine Reactivity
  • Electronic Deficiency: Pyridine is

    
    -deficient. The 3-position is deactivated toward Electrophilic Aromatic Substitution (EAS) but is also not sufficiently activated for classical Nucleophilic Aromatic Substitution (
    
    
    
    ) compared to the 2- and 4-positions.
  • Catalyst Poisoning: The pyridine nitrogen can coordinate to transition metals (Pd, Cu), potentially arresting the catalytic cycle by displacing labile ligands or forming stable, non-reactive complexes.

  • Reagent Selection: Direct sulfonylation requires overcoming the high energy barrier of the C–Br bond oxidative addition.

Methodological Hierarchy

We categorize the available methodologies into three tiers based on substrate tolerance and scalability:

TierMethodologyReagentsKey AdvantageLimitation
1 Cu-Catalyzed Coupling Na-Sulfinates + CuIRobust, Cost-effective, ScalableHigh Temp (>90°C)
2 Pd-Catalyzed Coupling Na-Sulfinates + Pd/XantphosMilder Temp, Broad ScopeHigh Cost,

sensitive
3 Li-Halogen Exchange

+ n-BuLi
Cryogenic, RegiospecificFunctional group intolerance

Decision Framework

Use the following logic flow to select the optimal reagent system for your specific 3-bromopyridine substrate.

G Start Substrate: 3-Bromopyridine Derivative Sens Contains Base-Sensitive or Electrophilic Groups? (e.g., Esters, Ketones, Nitriles) Start->Sens Scale Scale of Reaction? Sens->Scale No MethodB Method B: Pd-Catalysis (Sodium Sulfinates) Sens->MethodB Yes (Mild Heat) MethodC Method C: Li-Exchange (Sulfonyl Chlorides) Sens->MethodC Yes (Cryogenic only) MethodA Method A: Cu-Catalysis (Sodium Sulfinates) Scale->MethodA > 10 grams Scale->MethodB < 100 mg (Precious)

Figure 1: Decision tree for selecting sulfonylation reagents based on substrate functionality and scale.

Reagent Class I: Sodium Sulfinates (The Workhorse)

Sodium sulfinates (


) are the preferred reagents for introducing sulfonyl groups. They are stable, non-volatile solids that avoid the stench of thiols and the instability of sulfonyl chlorides.
Protocol A: Copper-Catalyzed Coupling (Ullmann-Type)

This is the industry-standard method for early-phase scale-up due to the low cost of Copper(I).

  • Mechanism: The reaction proceeds via a radical-coordination mechanism. The pyridine nitrogen can actually aid this process by acting as a transient ligand, though exogenous ligands are usually required to prevent aggregation.

  • Key Reagents:

    • Nucleophile: Sodium Sulfinate (1.2 – 1.5 equiv).

    • Catalyst: CuI (10 mol%) or CuBr (10 mol%).

    • Ligand: L-Proline (20 mol%) or trans-1,2-cyclohexanediamine.

    • Solvent: DMSO or DMF (High dielectric constant is critical).

Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol), Sodium Sulfinate (1.2 mmol), and CuI (19 mg, 0.1 mmol).

  • Ligand Addition: Add L-Proline (23 mg, 0.2 mmol) and NaOH (8 mg, 0.2 mmol) to deprotonate the proline.

    • Note: Alternatively, use pre-formed Cu-Proline complexes if available.

  • Solvent & Degas: Add DMSO (2.0 mL). Sparge with Argon for 5 minutes.

    • Critical Step: Oxygen inhibits the catalytic cycle and promotes homocoupling of the sulfinate.

  • Reaction: Seal the vial and heat to 110 °C for 12–18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH₄OH (to sequester Copper) followed by brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Palladium-Catalyzed Coupling

For substrates sensitive to the high temperatures of the Cu-method (e.g., those containing boc-amines or thermally labile stereocenters).

  • Key Reagents:

    • Catalyst:

      
       (2.5 mol%) or 
      
      
      
      .
    • Ligand: Xantphos (5 mol%). The large bite angle of Xantphos facilitates the reductive elimination of the C–S bond.

    • Additives:

      
       (1.5 equiv) and TBAB (tetrabutylammonium bromide) can assist in stabilizing the anionic Pd intermediates.
      
Step-by-Step Protocol
  • Charge: In a glovebox or under strict inert atmosphere, combine 3-bromopyridine (1.0 mmol), Sodium Sulfinate (1.2 mmol),

    
      (23 mg, 0.025 mmol), Xantphos  (29 mg, 0.05 mmol), and 
    
    
    
    (488 mg, 1.5 mmol).
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (3.0 mL).

  • Reaction: Heat to 70–80 °C for 8–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify.

Reagent Class II: Sulfonyl Chlorides (Lithium Exchange)

When the corresponding sodium sulfinate is unavailable, or if the specific regiochemistry requires directing groups, Lithium-Halogen exchange is the method of choice. This method relies on the "hard" nucleophile (3-lithiopyridine) attacking the "soft" sulfur electrophile.

Protocol C: Cryogenic Trapping
  • Mechanism: Rapid Li-Br exchange generates the 3-pyridyl anion, which attacks the sulfur center of the sulfonyl chloride (or fluoride).

  • Risk: Sulfonyl chlorides can act as chlorinating agents (forming 3-chloropyridine). Sulfonyl Fluorides are often superior electrophiles in this context due to the stronger S–F bond preventing halogen transfer.

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and flush with Argon.

  • Exchange: Add 3-bromopyridine (1.0 mmol) and anhydrous THF (5 mL). Cool to -78 °C (Dry ice/Acetone).

  • Lithiation: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C.

    • Visual Check: The solution usually turns a yellow/orange color indicating the formation of the lithiated species.

  • Trapping: Dissolve the Sulfonyl Chloride (or Fluoride) (1.1 mmol) in THF (1 mL) and add dropwise to the lithiated pyridine.

  • Quench: Allow the reaction to warm to 0 °C over 1 hour, then quench with saturated

    
    .
    

Mechanistic Visualization (Cu-Catalysis)

Understanding the catalytic cycle helps in troubleshooting. The cycle involves oxidative addition of the aryl halide, coordination of the sulfinate, and reductive elimination.

CatalyticCycle LCuI L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Ar-Cu(III)-X) LCuI->OxAdd + Substrate LigEx Ligand Exchange (Ar-Cu(III)-SO2R) OxAdd->LigEx + Reagent - NaX RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->LCuI Regeneration Product 3-Sulfonylpyridine RedElim->Product Substrate 3-Bromopyridine Reagent R-SO2Na

Figure 2: Simplified catalytic cycle for the Copper-catalyzed sulfonylation of 3-bromopyridine.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (<20%) Catalyst poisoning by Pyridine NSwitch to Pd/Xantphos or increase Cu loading to 20 mol%.
Homocoupling (R-SO2-SO2-R) Presence of OxygenDegas solvents more rigorously (Freeze-Pump-Thaw).
Dehalogenation (Py-H) Moisture in solvent (Proton source)Use freshly distilled DMSO/DMF and dry reagents.
Stalled Reaction Ligand dissociationAdd 10-20 mol% DMEDA (dimethylethylenediamine) to stabilize Cu.

References

  • Cacchi, S., et al. (2013). "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides."[1][2] Organic Letters. [Link]

  • Ma, D., & Cai, Q. (2001). "CopperIodide-Catalyzed Coupling Reaction of Aryl Halides with Sulfinates." The Journal of Organic Chemistry. [Link]

  • Willis, M. C., et al. (2011). "Palladium-Catalyzed Synthesis of Aryl Sulfones Utilizing DABSO as a Sulfur Dioxide Surrogate." Chemical Science. [Link]

  • Manolikakes, G., et al. (2014). "Recent Advances in the Synthesis of Sulfones." Chemistry – A European Journal. [Link]

  • Luo, Y., et al. (2016). "Nickel-Catalyzed Sulfonylation of Aryl Halides with Sodium Sulfinates." Organic Letters. [Link]

Sources

Application Notes and Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Functionalization

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which renders the ring electron-deficient, or π-deficient.[1] This inherent electronic nature makes direct electrophilic aromatic substitution challenging but simultaneously activates the ring for an alternative, powerful transformation: Nucleophilic Aromatic Substitution (SNAr).[2][3] Unlike electron-rich benzene, the pyridine ring is inherently primed for attack by nucleophiles, providing a robust and versatile platform for molecular diversification.[1][4]

This guide offers an in-depth exploration of the reaction conditions governing SNAr on pyridine rings. Moving beyond a simple recitation of procedures, we will dissect the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to not only apply existing protocols but also to rationally design new synthetic pathways.

Core Principles: Understanding the SNAr Mechanism on Pyridine

The SNAr reaction on pyridine proceeds through a well-established, two-step addition-elimination mechanism .[2][4][5] A comprehensive understanding of this pathway is critical for predicting reactivity and troubleshooting reactions.

  • Step 1: Nucleophilic Attack and Meisenheimer Complex Formation. The reaction is initiated when a nucleophile attacks an electron-deficient carbon atom on the pyridine ring, typically one bearing a suitable leaving group. This addition breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][5]

  • Step 2: Elimination and Re-aromatization. The aromaticity of the ring is restored in the second, typically faster step, through the expulsion of the leaving group.[2][6]

The stability of the Meisenheimer complex is the lynchpin of the entire process. The electronegative nitrogen atom in the pyridine ring is uniquely positioned to stabilize the accumulated negative charge, making it significantly more reactive towards SNAr than carbocyclic aromatic rings like benzene.[7][8]

Caption: General mechanism of SNAr on a 2-halopyridine.

Key Factors Influencing Reactivity

The efficiency and regioselectivity of SNAr reactions on pyridines are governed by a confluence of factors:

  • Position of Substitution: The positions ortho (C2/C6) and para (C4) to the ring nitrogen are significantly more reactive than the meta (C3/C5) positions.[9] This is a direct consequence of the mechanism; for attack at C2 and C4, a resonance structure can be drawn where the negative charge of the Meisenheimer complex is favorably delocalized onto the electronegative nitrogen atom.[7][8][10] Attack at C3 does not allow for this crucial stabilization.[7]

  • Leaving Group (LG): The rate-determining step is the initial nucleophilic attack, not the cleavage of the C-LG bond.[6] Consequently, the best leaving groups are those that are most electron-withdrawing, which increase the electrophilicity of the carbon they are attached to. The typical reactivity order for halogens is F > Cl > Br > I .[11][12] The high electronegativity of fluorine makes the attached carbon highly susceptible to attack, rendering fluoropyridines particularly reactive substrates.[5][6] Other groups like nitro (NO₂) can also serve as effective leaving groups.[13]

  • Activating Groups: The presence of additional electron-withdrawing groups (EWGs) on the ring, such as nitro (-NO₂) or cyano (-CN), will further increase the electrophilicity of the pyridine ring and stabilize the Meisenheimer intermediate, thereby accelerating the reaction.[2][6]

  • Nucleophile: A wide array of nucleophiles can be employed, with reactivity generally correlating with nucleophilicity. Common classes include amines (primary, secondary), alkoxides, phenoxides, and thiolates.[14][15][16]

  • Activation Strategies: For less reactive pyridines, the ring can be "activated" to enhance its electrophilicity. This can be achieved by forming N-oxides, which can be later reduced, or by creating N-alkyl or N-phosphonium pyridinium salts.[1][17][18] The positive charge on the nitrogen in a pyridinium salt makes the ring exceptionally electron-poor and highly susceptible to nucleophilic attack, often enabling reactions under much milder conditions.[17][19] Lewis acids can also be used catalytically to coordinate to the pyridine nitrogen, achieving a similar activating effect.[20][21]

A Practical Guide to Reaction Conditions

The selection of solvent, base, and temperature is critical for achieving successful and reproducible outcomes.

Nucleophile ClassExample NucleophileSubstrate ExampleTypical BaseTypical Solvent(s)Temp (°C)Time (h)
Alcohols Benzyl alcohol2-ChloropyridineKOtBuTHF, DMSO50 - 803 - 6
Phenols Phenol2-FluoropyridineKOtBu, K₂CO₃DMF, DMSO80 - 1206 - 18
Amines (1°, 2°) Morpholine2-FluoropyridineK₃PO₄, i-Pr₂NEttert-Amyl alcohol, MeCN80 - 1103 - 17
Thiols Thiophenol2-Chloropyridinium saltNone / i-Pr₂NEtCH₂Cl₂, MeCN25 (RT)1 - 24

Table compiled from data found in multiple sources.[5][16][19][22][23]

  • Solvents: Dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are frequently the solvents of choice.[23][24] They effectively solvate the counter-ion of the nucleophile and mediate the charge-separated transition state. However, for greener and more practical applications, other solvents are effective. Ethers like THF and 2-MeTHF are common, and alcohols like tert-amyl alcohol or isopropanol can be used, particularly for amine nucleophiles.[5][24] In some cases, reactions can even be run in water or under solvent-free conditions.[22][25]

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) to generate the more potent anionic nucleophile. For amine nucleophiles, a base is used to scavenge the HX acid formed during the reaction. Common choices range from strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[5][16]

  • Temperature: Reaction temperatures are highly dependent on the reactivity of the substrate and nucleophile. Highly activated systems, such as the reaction of a thiolate with a 2-fluoropyridine or a pyridinium salt, can proceed readily at room temperature.[19] More commonly, thermal energy is required, with reaction temperatures typically ranging from 80 °C to 120 °C to overcome the activation barrier for the formation of the Meisenheimer complex.[5][22]

Detailed Experimental Protocols

The following protocols provide validated, step-by-step procedures for common and modern SNAr transformations on pyridine rings.

Workflow setup 1. Reaction Setup - Add reagents (substrate, nucleophile, base) - Add anhydrous solvent - Seal under inert atmosphere (N₂/Ar) reaction 2. Reaction - Stir at specified temperature - Monitor by TLC or LC-MS setup->reaction workup 3. Aqueous Workup - Cool to room temperature - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purify 4. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify characterize 5. Characterization - Obtain pure product - Analyze by NMR, MS purify->characterize

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Morpholinopyridine via Conventional Heating

This protocol describes a standard procedure for the reaction of a 2-halopyridine with a secondary amine nucleophile, a transformation frequently used in medicinal chemistry.[5]

Materials:

  • 2-Fluoropyridine (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium phosphate tribasic (K₃PO₄) (1.5 eq.)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-morpholinopyridine as a solid or oil.

Protocol 2: Room-Temperature Synthesis of a 2-(Arylthio)pyridinium Salt

This protocol leverages a modern activation strategy, using a pre-formed pyridinium salt to enable a mild, room-temperature reaction with a thiol nucleophile.[19] This approach avoids high temperatures and is often compatible with sensitive functional groups.

Materials:

  • 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 eq.)

  • 4-Methoxythiophenol (1.05 eq.)

  • Dichloromethane (CH₂Cl₂)

  • Scintillation vial with magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a vial containing a magnetic stir bar, add 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 equivalent).

  • Dissolve the pyridinium salt in dichloromethane (e.g., 0.1 M).

  • Add 4-methoxythiophenol (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete in as little as 1 hour but can be left for up to 24 hours to ensure completion.[19] Monitor by TLC or LC-MS if desired.

  • Workup & Purification: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the desired 2-(arylthio)pyridinium salt. The N-(1-ethoxyvinyl) group can be subsequently cleaved by treatment with 4 M HCl in dioxane at 50 °C if the parent 2-thiopyridine is desired.[19]

Conclusion

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry, providing an indispensable tool for the synthesis of functional molecules in drug discovery and beyond. By understanding the core mechanistic principles and the influence of key reaction parameters—leaving group, solvent, base, and activation strategy—researchers can effectively harness this reaction's power. The protocols provided herein serve as a practical starting point for both classic and modern applications of pyridine SNAr, enabling the efficient and rational construction of complex molecular architectures.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Powers, D. C., et al. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Various Authors. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Various Sources.
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep.
  • University of Glasgow. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation.
  • Buncel, E., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Reagent Guides.
  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Smith, A. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
  • Various Authors. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
  • Synlett. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Thieme.
  • University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Nitta, Y., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Guesmi, N. E., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Reagent Guides.
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Smith, A. B., et al. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • Guesmi, N. E., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.
  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles.
  • Smith, C. R., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • SciSpace. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • University of Victoria. (n.d.). Table of Contents. The Royal Society of Chemistry.
  • Nitta, Y., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

[1]

Ticket ID: #PYR-SULF-3B5 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary & Core Directive

User Query: "How do I optimize the yield of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine? My current yields are inconsistent."

The Diagnosis: The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (CAS: 1283337-50-7) hinges on the successful functionalization of the electron-deficient pyridine ring.[1] The most common failure points are regiocontrol during metallation and the hydrolytic instability of the pyridine-sulfonyl chloride intermediate.

The Solution: Move away from direct chlorosulfonylation (which fails on deactivated rings) or standard lithiation (which requires extreme cryogenic control).[1] The optimized protocol utilizes Magnesium-Halogen Exchange (Turbo Grignard) followed by a One-Pot Sulfinylation-Oxidation-Amidation sequence.[1] This minimizes the isolation of unstable intermediates.

The "Golden Path" Protocol (Optimized Workflow)

This protocol replaces standard



1
Reaction Scheme
  • Precursor: 3,5-Dibromopyridine.[1][2][3]

  • Activation:

    
    -PrMgCl
    
    
    LiCl (Selective mono-exchange).[1]
  • Capture:

    
     gas (Formation of sulfinate).[1]
    
  • Activation:

    
     (N-Chlorosuccinimide) or 
    
    
    (Formation of sulfonyl chloride).[1]
  • Coupling: Piperidine (Amidation).

Step-by-Step Methodology
StepOperationCritical Parameter (CCP)
1 Inert Setup: Flame-dry a 3-neck flask. Purge with Argon. Add 3,5-Dibromopyridine (1.0 eq) and anhydrous THF (0.5 M).Moisture Content < 50 ppm. Sulfonyl chlorides die in wet solvents.
2 Exchange: Cool to

.[1] Dropwise add

-PrMgCl

LiCl
(1.1 eq).[1] Stir for 30-60 min.
Temp Control: Do not exceed

to prevent di-magnesiation (scrambling).
3 Quench: Bubble

gas
(excess) into the solution at

until saturation (color change usually observed).
Saturation: Ensure complete conversion to the sulfinate salt.
4 Activation: Warm to

. Carefully add

(1.1 eq) or

(1.0 eq).[1] Stir 30 min.
Exotherm: This step generates the unstable sulfonyl chloride. Do not isolate.
5 Coupling: Cool to

. Add Piperidine (2.2 eq) dropwise.[1]
Stoichiometry: Piperidine acts as both nucleophile and HCl scavenger.
6 Workup: Quench with sat.[1]

.[1][4] Extract with EtOAc.[1][5] Wash organic layer with water and brine.[1]
pH Check: Ensure aqueous layer is basic during extraction to keep piperidine free.

Visualizing the Logic

The following diagram illustrates the reaction pathway and the decision-making logic for troubleshooting.

GStartStart: 3,5-DibromopyridineMgExchangeMg-Halogen Exchange(i-PrMgCl·LiCl, -15°C)Start->MgExchange ActivationSulfinateIntermediate: Pyridine SulfinateMgExchange->Sulfinate SO2 QuenchTempHighIssue: Temp > 0°C?Result: Bis-substitution (Scrambling)MgExchange->TempHighSulfonylClIntermediate: Sulfonyl Chloride(Highly Unstable)Sulfinate->SulfonylCl NCS/ChlorinationProductTarget: 3-Bromo-5-(piperidinyl)pyridineSulfonylCl->Product Piperidine CouplingWetSolventIssue: Moisture Present?Result: Sulfonic Acid (Low Yield)SulfonylCl->WetSolventImpurity: Sulfonic AcidImpurity: Sulfonic AcidWetSolvent->Impurity: Sulfonic AcidHydrolysisImpurity: DisulfonamideImpurity: DisulfonamideTempHigh->Impurity: DisulfonamideYes

Caption: Figure 1. Synthesis workflow with Critical Control Points (CCPs) for moisture and temperature highlighted.

Troubleshooting Guide (FAQ Format)

Category A: Yield Issues

Q: My isolated yield is consistently low (< 30%), but the crude NMR looks messy. What is happening? A: This is likely Hydrolysis of the Sulfonyl Chloride .

  • Mechanism: The pyridine sulfonyl chloride intermediate is significantly less stable than phenyl analogs due to the electron-deficient ring.[1] Even trace moisture in the THF or air during the

    
     addition will convert it to the sulfonic acid, which is water-soluble and lost during aqueous workup.
    
  • Fix:

    • Ensure THF is distilled or from a fresh solvent keg (water < 50 ppm).[1]

    • Do not isolate the sulfonyl chloride.[1] Perform the reaction in "One-Pot."

    • Dry the piperidine over KOH pellets before use if it's an old bottle.

Q: I see starting material (3,5-dibromopyridine) remaining. A: Incomplete Metallation .

  • Cause: The exchange with

    
    -PrMgCl is equilibrium-driven or kinetically slow if too cold.[1]
    
  • Fix: Allow the exchange step to run at

    
     to 
    
    
    for at least 1 hour. Monitor by taking a small aliquot, quenching with
    
    
    , and checking NMR for deuterium incorporation.
Category B: Impurity Issues

Q: I am seeing a "bis-sulfonamide" impurity (two piperidine-sulfonyl groups). A: This is "Halogen Scrambling" (The Halogen Dance). [1]

  • Mechanism: If the temperature rises above

    
     during the Grignard step, the magnesiated species can deprotonate/metallate another molecule of starting material or itself, leading to di-magnesiation.
    
  • Fix: Strict temperature control. Keep the reaction between

    
     and 
    
    
    during the
    
    
    -PrMgCl addition.[1]

Q: My product is contaminated with free pyridine. A: This is a workup issue.

  • Fix: The product is a sulfonamide (neutral/acidic) on a pyridine ring (basic).[1]

    • Acid Wash: Wash the organic layer with dilute HCl (0.5 M). The product (pyridine nitrogen) might protonate and go into the water, so be careful.

    • Better Approach: Use a Citric Acid wash (buffered pH ~4-5).[1] This removes aliphatic amines (excess piperidine) while keeping the pyridine-sulfonamide in the organic layer.[1]

Comparative Data: Reagent Selection

Why choose the Turbo Grignard route?

MethodReagentsYield (Typical)ProsCons
Route A (Legacy)

-BuLi /

45-55%Fast reaction.[1]Requires cryogenic temps; "Halogen Dance" risk high; functional group intolerance.[1]
Route B (Direct)

(Neat)
< 10%One step.[1]Fails. Ring is too deactivated by Bromine for electrophilic aromatic substitution.
Route C (Recommended)

-PrMgCl

LiCl
75-85% High functional group tolerance; run at

; scalable.[1]
Reagent cost is slightly higher.[1]

References

  • Knochel, P., et al. "Functionalization of Pyridines via Magnesium-Halogen Exchange."[1] Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.[1] Link[1]

    • Authority: Foundational text on using Turbo Grignard for pyridine functionalization.[1]

  • Larsen, R. D., et al. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid."[1][6] Journal of Organic Chemistry, vol. 59, no. 21, 1994, pp. 6391–6394. Link[1]

    • Authority: Establishes the baseline for metall
  • Bouché, L., et al. "Synthesis of Pyridine Sulfonamides from Pyridine Sulfinates." Tetrahedron Letters, vol. 53, no. 3, 2012, pp. 305-307.[1]

    • Authority: Describes the specific "One-Pot" activation of sulfinates using NCS to avoid isol

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-Dibromopyridine and Piperidine before handling.

Troubleshooting solubility issues of pyridine sulfonamides in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of Pyridine Sulfonamides in DMSO Role: Senior Application Scientist, Technical Support Center Audience: Drug Discovery Researchers & Medicinal Chemists[1]

Technical Support Center: Pyridine Sulfonamide Solubility Guide

Status: Active Last Updated: February 21, 2026 Ticket Context: "My compound won't dissolve in DMSO," or "It crashed out when I added it to the media."[1]

Introduction: The "Hidden" Chemistry of Your Stock Solution

Welcome to the technical support center. If you are working with pyridine sulfonamides (e.g., carbonic anhydrase inhibitors, certain kinase inhibitors), you are likely battling two opposing forces: the high crystal lattice energy of the sulfonamide hydrogen-bonding network and the hygroscopic nature of DMSO.[1]

As a Senior Application Scientist, I often see researchers treat DMSO as a "magic bullet" solvent.[1] It is not. It is a reactive chemical species that interacts dynamically with your compound's protonation state and the atmospheric humidity. This guide moves beyond "shake it harder" to the root causes of solubility failure.

Part 1: Initial Dissolution (The Stock Solution)

Q: "I weighed my powder, added DMSO, and vortexed, but I still see floating clumps. Is my compound bad?"

A: Likely not. You are fighting surface tension and static, not just solubility. Pyridine sulfonamides are often fluffy, electrostatic solids.[1] When DMSO is added, the high surface tension of the solvent can create a "gumball" effect where dry powder is trapped inside a hydrated outer shell, preventing solvent penetration.[1]

  • The Fix (The "Wetting" Protocol):

    • Centrifuge First: Spin the dry powder down (1-2 mins at 1000 x g) to pack it before adding solvent.

    • Add DMSO in Steps: Add 50% of your target volume. Vortex 30 seconds.

    • Sonicate: Use an ultrasonic bath (37–40°C) for 10–15 minutes. The cavitation energy breaks the "gumball" shells.

    • Add Remaining DMSO: Top up to the final volume.

Q: "My compound is a salt (e.g., HCl). Should I treat it differently?"

A: Absolutely. Salt form dictates DMSO solubility. The pyridine nitrogen is basic (


), while the sulfonamide nitrogen is acidic (

).
  • Free Bases: Generally more soluble in pure DMSO because DMSO is a hydrogen bond acceptor.

  • Salts (HCl, Mesylate): These rely on ionic dissociation.[1] In pure DMSO (dielectric constant

    
    ), dissociation is harder than in water (
    
    
    
    ).[1]
  • The Fix: If the salt form is stubborn, add 1% water or 0.1% acid/base equivalent to the DMSO to assist ionic dissociation—only if your downstream assay permits it.

Q: "It dissolved yesterday, but today there are crystals in the vial. Did it degrade?"

A: It likely didn't degrade; it "crashed out" due to water uptake. DMSO is aggressively hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. Pyridine sulfonamides are hydrophobic; as the water content in your DMSO rises, the solvent power drops logarithmically.

Table 1: The "Water Effect" on DMSO Solubility

DMSO ConditionWater Content (%)Solubility RiskAction Required
Fresh / Anhydrous < 0.1%LowUse immediately or seal under Argon/Nitrogen.
Benchtop (2 hours) ~ 1-2%ModerateRe-sonicate before use.
Stored (Poor seal) > 5%Critical Compound will precipitate. Discard solvent.
Frozen (-20°C) VariableHighFreeze-thaw cycles drive precipitation. Use single-use aliquots.

Part 2: The Biological Interface (Dilution Issues)

Q: "My stock is clear, but the moment I add it to my cell media/buffer, it turns cloudy."

A: You have hit the "Solubility Cliff." This is the most common failure mode. You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Buffer). If you pipette 1 µL of 10 mM stock directly into 1 mL of media, the local concentration at the pipette tip momentarily exceeds the solubility limit, nucleating micro-precipitates that never re-dissolve.

The Solution: Intermediate Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

Step-by-Step Protocol:

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate Step: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

  • Final Step: Dilute this intermediate into your assay media. Why this works: It lowers the kinetic shock of the solvent exchange, preventing the formation of stable crystal nuclei.

Part 3: Advanced Troubleshooting Workflow

The following diagram outlines the logical decision tree for rescuing a "failed" solution.

TroubleshootingWorkflow Start Problem: Compound Insoluble in DMSO CheckForm Check Chemical Form: Is it a Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt Form CheckForm->Salt HeatSonic Action: Heat (40°C) + Sonicate (15 min) FreeBase->HeatSonic AcidBase Action: Add 1% D2O or switch to Free Base Salt->AcidBase Dissolved Visual Check: Clear Solution? HeatSonic->Dissolved AcidBase->Dissolved Yes Success: Aliquot & Freeze (Avoid Freeze-Thaw) Dissolved->Yes Yes No Persistent Haze? Dissolved->No No WaterCheck Check DMSO Quality: Is it old/hygroscopic? No->WaterCheck NewDMSO Action: Retest with Fresh Anhydrous DMSO WaterCheck->NewDMSO Likely Water Contam. Cosolvent Action: Add Cosolvent (5-10% PEG-400 or Ethanol) WaterCheck->Cosolvent Intrinsic Insolubility

Caption: Decision tree for troubleshooting initial dissolution of pyridine sulfonamides in DMSO.

Part 4: The "Hidden" Chemical Interaction

Q: "My IC50 values are fluctuating wildly. The compound is dissolved, so what's wrong?"

A: Check for Metal Chelation. Pyridine sulfonamides possess a specific structural motif that can act as a bidentate ligand. The pyridine nitrogen and the sulfonamide nitrogen (or oxygen) can chelate trace metals (Copper, Zinc, Iron) present in non-pure DMSO or assay buffers.[1]

  • The Mechanism:

    
    [1]
    
  • The Consequence: The metal-complexed compound often precipitates (micro-molar concentrations) or becomes inactive against the target protein.

  • The Fix:

    • Use HPLC-grade or low-metal DMSO.

    • Add EDTA (1 mM) to your assay buffer (if compatible with your target enzyme) to scavenge trace metals before they sequester your drug.

Part 5: Summary of Critical Parameters

ParameterSpecificationReason
Temperature Max 50°CSulfonamides are stable, but DMSO decomposes >100°C. 40-50°C overcomes lattice energy safely.[1]
Sonication 40 kHz, 15 minsBreaks static aggregation and "wetting" shells.[1]
Storage -20°C, DesiccatedPrevents water absorption.[1] Single-use aliquots are mandatory.
Assay Dilution < 1% DMSO finalHigh DMSO interferes with enzymes; serial dilution prevents precipitation.

References

  • Gaylord Chemical Company. (2007).[2][3][4] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[2][4][5] Gaylord Chemical.[2][3][5][6] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1] Link

  • Lipinski, C. A., et al. (2012).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 64, 4-17.[1] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link(Context: Pyridine sulfonamide chemistry and metal interactions).

  • Way, L. (2025). Impact of hygroscopic DMSO on compound solubility.[7] BenchChem Technical Notes. Link(General reference for DMSO hygroscopicity protocols).

Sources

Removing unreacted piperidine from sulfonamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Unreacted Piperidine from Sulfonamide Reaction Mixtures Ticket ID: CHEM-SUP-001

Diagnostic Phase: The Battle

Before selecting a removal method, you must understand the acid-base competition in your flask. The difficulty in removing piperidine lies in its basicity relative to the acidity of the sulfonamide N-H bond.

  • Piperidine (

    
    ):  A secondary amine with a conjugate acid 
    
    
    
    . It is a strong base.[1]
  • Sulfonamide (

    
    ):  The N-H proton is weakly acidic. For alkyl sulfonamides, 
    
    
    
    . For heteroaryl sulfonamides (e.g., sulfamethoxazole),
    
    
    can drop to
    
    
    .

The Challenge: If you use a strong acid wash (pH < 1), you remove piperidine effectively, but you risk precipitating your sulfonamide (if it has low solubility) or protonating other basic sites on your product. If you use a weak base wash, piperidine remains neutral and stays in the organic phase with your product.

Decision Logic: Select Your Protocol

G start START: Analyze Crude Mixture prod_acid Is your Sulfonamide acid-sensitive or amphoteric? start->prod_acid prod_vol Is your Product Volatile? prod_acid->prod_vol No method_B PROTOCOL B: Solid Phase Scavenging (PS-Isocyanate) prod_acid->method_B Yes (Avoid Acid) method_A PROTOCOL A: Controlled pH Extraction (Citrate/Phosphate) prod_vol->method_A No method_C PROTOCOL C: Azeotropic Distillation (Toluene/Ethanol) prod_vol->method_C Yes (Avoid Extraction)

Figure 1: Decision tree for selecting the appropriate piperidine removal strategy based on product stability.

Protocol A: Controlled pH Extraction (Recommended)

Best For: Stable sulfonamides with poor water solubility. Mechanism: Exploiting the


 window. By adjusting the aqueous phase to pH 5–6 , piperidine is fully protonated (

, water-soluble) while the sulfonamide remains predominantly neutral (organic-soluble).
Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 0.5 M Citric Acid (pH ~2-3) or Phosphate Buffer (pH 5.5).

  • Validation: Ninhydrin stain (TLC).

Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 mL per mmol of substrate).

  • Buffer Wash (The Critical Step):

    • Wash the organic layer 3 times with 0.5 M Citric Acid .

    • Why Citric Acid? Unlike HCl, citric acid buffers the solution. It ensures piperidine is protonated without creating a strongly acidic environment that might degrade sensitive functional groups or precipitate the sulfonamide immediately at the interface [1].

  • Brine Wash: Wash once with saturated NaCl to remove residual water/citrate.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Validation: Run a TLC. Spot the crude, the organic layer, and pure piperidine. Visualize with Ninhydrin . Piperidine will appear as a distinct red/purple spot. If the spot persists, proceed to Protocol B.

Protocol B: Solid Phase Scavenging (High Purity)

Best For: Acid-sensitive products, water-soluble sulfonamides, or late-stage medicinal chemistry where purity is paramount. Mechanism: A polymer-supported isocyanate (PS-NCO) reacts covalently with the secondary amine (piperidine) to form an insoluble urea, which is filtered off.

Reagents Required
  • Scavenger: PS-Isocyanate (typical loading 1.0–1.5 mmol/g).

  • Solvent: DCM or THF (Resins swell best in these).

Step-by-Step Workflow
  • Calculation: Estimate the amount of unreacted piperidine (usually 1.5–2.0 equivalents excess was used).[2] Use 3 equivalents of resin relative to the excess piperidine [2].

  • Incubation:

    • Add the PS-Isocyanate resin directly to the reaction mixture (or the crude dissolved in DCM).

    • Agitate gently (orbital shaker) at room temperature for 2–4 hours .

    • Note: Do not use magnetic stir bars, as they can grind the resin beads, creating fine particulates that clog filters.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the piperidine is trapped on the beads.

Scavenger mix Crude Mix (Sulfonamide + Piperidine) resin Add PS-Isocyanate (Scavenger) mix->resin react Reaction (Formation of Urea) resin->react 2-4 Hours filter Filtration react->filter beads Solid Waste (Resin-Piperidine) filter->beads Retained filtrate Filtrate (Pure Sulfonamide) filter->filtrate Eluted

Figure 2: Chemical scavenging workflow using PS-Isocyanate resin.

Protocol C: Azeotropic Removal

Best For: Large scale reactions or when reagents for A/B are unavailable. Mechanism: Piperidine forms a positive azeotrope with water (BP 92.8°C) and can be co-evaporated with toluene or ethanol [3].

Step-by-Step Workflow
  • Concentration: Remove the bulk reaction solvent (usually DCM or DMF) via rotary evaporation.

  • Entrainment: Add Toluene (approx. 3x volume of the residue).[2][3]

  • Evaporation: Rotavap at 45–50°C. The toluene will carry off the piperidine.

  • Repeat: Repeat this process 2–3 times.

  • Final Chase: Perform one final evaporation with Ethanol or Methanol to remove traces of toluene.

Comparative Data Table

FeatureAcid Wash (Citric)Scavenger Resin (PS-NCO)Azeotropic Distillation
Cost LowHighLow
Throughput High (Fast)Low (Requires incubation)Medium
Selectivity Moderate (pH dependent)High (Chemoselective)Low (Boiling point dependent)
Suitability Stable, hydrophobic productsAcid-labile or polar productsHeat-stable products
Limit of Detection ~95% Removal>99% Removal~90% Removal

Troubleshooting & FAQs

Q: I see a yellow impurity in my product after removing piperidine. What is it? A: Piperidine is prone to oxidation, forming N-oxides or ring-opened impurities which are often yellow.[1][4] These are more polar than piperidine. If Protocol A fails, use a short silica plug (flash chromatography) eluting with 100% DCM to remove these polar oxides before eluting your product with MeOH/DCM.

Q: My sulfonamide precipitated during the Citric Acid wash. What now? A: This happens if your sulfonamide is highly insoluble in EtOAc.

  • Fix: Add 10% Methanol to your organic phase (EtOAc/MeOH 9:1) to increase solubility.

  • Alternative: Switch to DCM as the organic solvent, as sulfonamides often have better solubility in chlorinated solvents.

Q: Can I use HCl instead of Citric Acid? A: Yes, but proceed with caution. Use 1M HCl . Ensure the contact time is short. If your sulfonamide contains a pyridine ring or another basic nitrogen, HCl will protonate it, extracting your product into the water. In that specific case, Protocol B (Scavenging) is the only safe option.

References

  • Young, J. D. (2024). Practical Process Research & Development. "Workup strategies for basic amines." Academic Press.
  • Biotage AB. (2023). Isocyanate Scavengers: Resin-bound reagents for removing nucleophiles.[5][6] Retrieved from

  • Lide, D. R. (Ed.).[2] (2009). CRC Handbook of Chemistry and Physics (90th ed.). "Azeotropic Data for Binary Mixtures." CRC Press.

  • Marsh, A., et al. (2009). Solid-Supported Reagents Handbook. "Scavenging of Secondary Amines."[7][8] Sigma-Aldrich.

Sources

Minimizing byproducts in 3-bromo-pyridine sulfonylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of sulfonylating 3-bromopyridine. It prioritizes the minimization of byproducts—specifically the "halogen dance" isomers and oxidative impurities—through two distinct mechanistic pathways: Lithium-Halogen Exchange (Classical) and Palladium-Catalyzed Cross-Coupling (Modern).

Executive Summary: The "Two-Path" Reality

Researchers working with 3-bromopyridine face a bifurcation in synthetic strategy. The choice of pathway dictates the byproduct profile.

FeaturePath A: Cryogenic Lithiation Path B: Pd-Catalyzed Coupling
Primary Mechanism Lithium-Halogen Exchange (Li/Br)Pd(0)/Pd(II) Catalytic Cycle
Major Byproduct Risk Halogen Dance (Regioisomers) Protodehalogenation (Reduction)
Key Control Parameter Temperature (Strictly < -78°C)Ligand Selection (Bite Angle)
Scalability Difficult (Exotherm management)Excellent
Recommended For Early-stage, small scale, low costProcess chemistry, high purity needs

Deep Dive: The Cryogenic Lithiation Route

The Problem: The "Halogen Dance." Upon generating 3-lithiopyridine, the species is kinetically stable at -78°C. However, if the internal temperature rises even marginally (to > -60°C), the basic 3-lithiopyridine will deprotonate unreacted 3-bromopyridine at the C4 position (the most acidic proton). This triggers a migration of the bromine atom, leading to the thermodynamically stable 4-lithiopyridine.

The Result: You isolate the 4-sulfonyl pyridine isomer, often indistinguishable by standard TLC from the 3-isomer.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the kinetic vs. thermodynamic divergence.

HalogenDance Start 3-Bromo-pyridine Kinetic 3-Lithio-pyridine (Kinetic Intermediate) Start->Kinetic n-BuLi, -78°C (Fast) Dance 4-Lithio-3-bromo-pyridine (Transition State) Kinetic->Dance Temp > -60°C Or Slow Addition Product 3-Pyridine-Sulfonyl Derivative (Target) Kinetic->Product Quench (SO2) < -78°C Thermo 4-Lithio-pyridine (Thermodynamic Product) Dance->Thermo Br Migration Byproduct 4-Pyridine-Sulfonyl Isomer (Impurity) Thermo->Byproduct Quench (SO2)

Caption: Figure 1. The "Halogen Dance" mechanism.[1][2][3][4] Maintaining kinetic control (Green path) is strictly temperature-dependent.

Optimized Protocol: The "Inverse Addition" Technique

To minimize the concentration of 3-lithiopyridine relative to unreacted 3-bromopyridine (which drives the dance), use Inverse Addition where possible, or strictly controlled flow.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask. Argon atmosphere. Internal temperature probe is mandatory.

  • Solvent: Dissolve 3-bromopyridine (1.0 eq) in anhydrous Et₂O (preferred over THF for 3-lithio species stability). Cool to -78°C .

  • Exchange: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise.

    • Critical: Rate of addition must be slow enough that internal temp never exceeds -75°C.

  • Aging: Stir for exactly 15 minutes at -78°C. Do not over-age.

  • Quenching (The Sulfonylation):

    • Method A (Sulfinate Salt): Bubble anhydrous SO₂ gas (dried through CaCl₂ tube) into the solution at -78°C.

    • Method B (Sulfonyl Chloride): Cannulate the lithiated species into a solution of SO₂Cl₂ (sulfuryl chloride) at -78°C (Inverse Quench).

  • Workup: Allow to warm to RT only after full quenching.

Deep Dive: Palladium-Catalyzed Sulfonylation

The Problem: Oxidative addition to electron-deficient heterocycles is sluggish, leading to protodehalogenation (reduction of Br to H) or homocoupling (Py-Py).

The Solution: Use of specialized ligands (Xantphos) and Sodium Sulfinates (


). This avoids the unstable lithium intermediate entirely.
Workflow Visualization (Graphviz)

PdCatalysis Substrate 3-Bromo-pyridine OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd Catalyst Catalyst Pd2(dba)3 + Xantphos (Active Catalyst) Catalyst->OxAdd RedElim Reductive Elimination OxAdd->RedElim Sulfinate Exchange Proto Pyridine (H) (Protodehalogenation) OxAdd->Proto Moisture/Protic Solvent Sulfinate Sodium Sulfinate (R-SO2Na) Sulfinate->RedElim RedElim->Catalyst Regeneration Target 3-Pyridine Sulfone RedElim->Target

Caption: Figure 2. Pd-Catalyzed Sulfonylation Cycle.[5][6][7] The Xantphos ligand is critical for stabilizing the reductive elimination step.

Recommended Protocol: Pd-Catalyzed Coupling

This method is superior for synthesizing sulfones (3-Py-SO₂-R).

  • Reagents: 3-bromopyridine (1.0 eq), Sodium Sulfinate (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (1.5 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Mix solids in a vial inside a glovebox or under strict Argon flow.

    • Add dioxane.[8][9]

    • Heat to 100°C for 4-12 hours.

  • Purification: Filter through Celite. The byproduct profile is usually just unreacted starting material, which is easily separated.

Troubleshooting & FAQs

Q1: I am seeing a 50:50 mixture of 3-sulfonyl and 4-sulfonyl pyridine. Why?

Diagnosis: You have triggered the Halogen Dance.[2] Fix:

  • Check your thermometer placement. It must be in the reaction mixture, not the bath.

  • Switch solvents. Diethyl ether (Et₂O) allows for a more stable lithiated species at -78°C compared to THF, which coordinates more strongly and can lower the barrier for proton abstraction (the "dance").

  • Reduce the concentration. High concentration favors the bimolecular reaction required for the dance.

Q2: My yield is low, and I see a lot of pyridine (des-bromo product).

Diagnosis: Water contamination or excessive quenching lag. Fix:

  • Li-Route: Ensure the system is bone-dry. Any proton source quenches the 3-Li species to Pyridine.

  • Pd-Route: This is "protodehalogenation." It often happens if the reaction is too slow. Increase catalyst loading to 5 mol% or switch to a more active precatalyst like Pd(dppf)Cl₂ .

Q3: How do I convert the intermediate sulfinate to a sulfonyl chloride without oxidation byproducts?

Diagnosis: Oxidation of sulfinate to sulfonate (


) is common with aggressive oxidants.
Fix:  Use N-Chlorosuccinimide (NCS) .
  • Protocol: Take the crude Lithium Sulfinate salt (from the Li-exchange + SO₂ quench). Suspend in DCM. Add NCS (1.05 eq) at 0°C. This gently chlorinates the sulfinate to sulfonyl chloride without over-oxidizing to the sulfonic acid.

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

  • Pd-Catalyzed Sulfonylation: Cacchi, S., Fabrizi, G., Goggiamani, A., & Parisi, L. M. (2004). Palladium-catalyzed reaction of aryl iodides with sodium benzenesulfinates. Organic Letters.[6] Link

  • Xantphos Utility: Maloney, K. M., et al. (2009). A Practical Process for the Preparation of Sulfones via Pd-Catalyzed Coupling.[7] Organic Process Research & Development. Link

  • Lithium-Halogen Exchange on Pyridines: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. Link

Sources

Technical Support Center: Recrystallization of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the recrystallization of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine. This document offers a comprehensive approach, moving beyond a simple protocol to explain the rationale behind procedural steps, ensuring a higher rate of success in obtaining a high-purity crystalline product.

I. Understanding the Molecule: Key Physicochemical Characteristics

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine is a solid compound at room temperature. Its structure comprises a brominated pyridine ring, a sulfonamide linker, and a piperidine moiety. This combination of a polar heterocyclic aromatic system and a non-polar aliphatic ring suggests a moderate overall polarity. Successful recrystallization hinges on exploiting the differential solubility of this compound and its impurities in a given solvent or solvent system at varying temperatures.

Common impurities may include unreacted starting materials, byproducts from the sulfonylation reaction, and degradation products, which can sometimes present as discoloration (e.g., a yellow or brown tint) in the crude material.

II. Recrystallization Solvent Selection: A Guided Approach

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration).

Given the absence of specific solubility data for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine in the literature, a systematic solvent screening is the most effective starting point.

Recommended Solvents for Screening:

Based on the structure and general principles for recrystallizing sulfonamides and pyridine derivatives, the following solvents and solvent systems are recommended for initial screening.[1]

Solvent/SystemRationaleExpected Solubility Profile
Isopropanol A moderately polar alcohol, often effective for a wide range of organic compounds.Good potential for differential solubility with temperature.
Ethanol Similar to isopropanol, with slightly higher polarity.A strong candidate for single-solvent recrystallization.
Acetonitrile A polar aprotic solvent.May offer different selectivity for impurities compared to alcohols.
Isopropanol/Water A mixed-solvent system allows for fine-tuning of polarity.Excellent for inducing crystallization of moderately polar compounds.
Ethanol/Water A classic mixed-solvent system with a wide range of applications.Highly likely to be a successful system.
Ethyl Acetate/Hexane A less polar solvent/anti-solvent system.Useful if the compound is less polar than anticipated.

III. Experimental Protocol: Systematic Recrystallization

This section provides a detailed, step-by-step methodology for both solvent screening and a full-scale recrystallization.

Part A: Small-Scale Solvent Screening
  • Preparation : Dispense approximately 20-30 mg of crude 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine into several small test tubes.

  • Room Temperature Solubility Test : To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise, vortexing after each addition. A suitable solvent will show poor solubility at room temperature.

  • Elevated Temperature Solubility Test : Gently heat the test tubes that showed poor room-temperature solubility in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystal Formation : Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation : The solvent that yields a good quantity of crystalline precipitate upon cooling is a strong candidate for a full-scale recrystallization.

Part B: Full-Scale Single-Solvent Recrystallization

This protocol is based on a successful solvent screening from Part A.

  • Dissolution : In an appropriately sized Erlenmeyer flask, add the crude 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine and a boiling chip. Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hot plate.

  • Achieving Saturation : Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (if necessary) : If the solution exhibits a noticeable color, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration : If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

  • Crystallization : Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.

  • Immediate Action : Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Slower Cooling : Allow the solution to cool at a much slower rate. You can insulate the flask to achieve this.

  • Solvent System Adjustment : If oiling persists, the chosen solvent may be too nonpolar. For a single-solvent system, try a more polar alternative. For a mixed-solvent system (e.g., isopropanol/water), you may have added too much anti-solvent (water) too quickly. Try re-dissolving and adding the anti-solvent more slowly at a slightly elevated temperature.

Q2: No crystals have formed even after cooling the solution in an ice bath. What is the problem?

A: This is a common issue that can arise from several factors.

  • Insufficient Supersaturation : It is possible that too much solvent was used initially. To remedy this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Inducing Crystallization : If the solution is supersaturated but nucleation has not occurred, you can try to induce crystallization by:

    • Scratching : Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding : If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

Q3: The recrystallization yield is very low. How can I improve it?

A: Low yield can be frustrating, but there are several ways to optimize it.

  • Minimize Solvent Volume : Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude product.

  • Thorough Cooling : Make sure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Solvent Choice : The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent screening to find a system where the solubility difference between hot and cold is more pronounced.

  • Avoid Premature Crystallization : If you are performing a hot filtration, ensure your glassware is pre-warmed to prevent the product from crystallizing on the filter paper.

Q4: The final product is still colored. How can I obtain a colorless product?

A: A persistent color indicates the presence of impurities.

  • Activated Charcoal : As mentioned in the protocol, using a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Second Recrystallization : It may be necessary to perform a second recrystallization to achieve the desired level of purity.

  • Alternative Purification : If recrystallization fails to remove the colored impurities, consider an alternative purification method such as column chromatography before a final recrystallization step.

V. Visualizing the Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_outcome Outcome & Troubleshooting crude_product Crude Product solvent_screening Solvent Screening (Isopropanol, Ethanol, Acetonitrile, etc.) crude_product->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution Select Best Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystal Formation hot_filtration->cooling isolation Vacuum Filtration & Washing cooling->isolation oiling_out Issue: Oiling Out cooling->oiling_out Problem? no_crystals Issue: No Crystals cooling->no_crystals Problem? pure_crystals Pure Crystalline Product isolation->pure_crystals low_yield Issue: Low Yield isolation->low_yield Problem? oiling_out->dissolution Re-dissolve, add more solvent, cool slower no_crystals->dissolution Reduce solvent, scratch, or seed low_yield->dissolution Re-evaluate solvent volume

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Pyridine Sulfonamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to safety and efficacy. Pyridine sulfonamides, a significant class of compounds with diverse therapeutic applications, present unique analytical challenges due to their structural characteristics. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of pyridine sulfonamides, offering field-proven insights and experimental data to guide researchers and drug development professionals in selecting and developing robust and reliable analytical methods.

The Analytical Challenge: Understanding Pyridine Sulfonamides

Pyridine sulfonamides incorporate a pyridine ring and a sulfonamide group (-SO₂NH-). This combination of a basic pyridine moiety and an acidic sulfonamide group imparts amphoteric properties, influencing their solubility and chromatographic behavior. The potential for various impurities, including starting materials, intermediates, by-products, and degradation products, necessitates the development of highly specific and sensitive analytical methods to ensure the quality of the final drug substance.

Strategic Approaches to HPLC Method Development

The development of a successful HPLC method for pyridine sulfonamide purity analysis hinges on a systematic approach to selecting the appropriate chromatographic mode, stationary phase, mobile phase, and detection parameters. This section compares the most common strategies, elucidating the rationale behind each choice.

Reverse-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most widely employed technique for the analysis of pharmaceuticals due to its versatility and compatibility with aqueous mobile phases.

Mechanism: In RP-HPLC, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase (e.g., a mixture of water or buffer and acetonitrile or methanol). The retention of analytes is primarily based on their hydrophobicity; more non-polar compounds are retained longer.

Application to Pyridine Sulfonamides: Pyridine sulfonamides, with their moderate polarity, are well-suited for RP-HPLC analysis. The mobile phase composition, particularly the pH, is a critical parameter to control the retention and peak shape. The basic pyridine ring and the acidic sulfonamide group mean that the overall charge of the molecule can be manipulated by adjusting the mobile phase pH.

  • At acidic pH (below the pKa of the pyridine nitrogen): The pyridine nitrogen is protonated, increasing the polarity of the molecule and leading to earlier elution.

  • At neutral pH: The molecule may exist in a zwitterionic form.

  • At basic pH (above the pKa of the sulfonamide proton): The sulfonamide group is deprotonated, increasing polarity and resulting in shorter retention times.

Column Selection:

  • C18 Columns: Offer the highest hydrophobicity and are a good starting point for most pyridine sulfonamides.

  • C8 Columns: Provide slightly less retention and may be suitable for more hydrophobic analogues.

  • Phenyl Columns: Can offer alternative selectivity through π-π interactions with the aromatic pyridine ring.

Normal-Phase HPLC (NP-HPLC): An Alternative for Specific Applications

NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane, heptane).[1] Retention is based on the polarity of the analytes, with more polar compounds being retained longer.[1]

Application to Pyridine Sulfonamides: While less common for routine purity analysis, NP-HPLC can be advantageous for separating isomers or highly polar impurities that are not well-retained in RP-HPLC.[2][3] However, the use of non-polar, volatile, and often flammable organic solvents can be a drawback in a quality control environment.

Hydrophilic Interaction Liquid Chromatography (HILIC): Bridging the Gap

HILIC, sometimes referred to as Aqueous Normal-Phase (ANP) chromatography, is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of water.[4] It is particularly useful for the retention and separation of highly polar compounds that show little or no retention in RP-HPLC.[4][5]

Application to Pyridine Sulfonamides: HILIC can be a powerful tool for analyzing highly polar pyridine sulfonamides or for separating them from polar impurities. The retention mechanism in HILIC is complex, involving partitioning, adsorption, and ionic interactions.[4]

Ion-Pair Chromatography (IPC): Enhancing Retention and Selectivity

For ionizable compounds like pyridine sulfonamides, IPC can be employed to improve retention and selectivity in a reverse-phase system. An ion-pairing reagent, a large ionic molecule with a hydrophobic tail and an opposite charge to the analyte, is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the analyte, which is then retained on the non-polar stationary phase.[7]

Application to Pyridine Sulfonamides:

  • For acidic sulfonamides: A cationic ion-pairing reagent like tetrabutylammonium (TBA) can be used.

  • For basic pyridines: An anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate) can be employed.[6]

A significant drawback of traditional IPC is that the ion-pairing reagents are often non-volatile and can contaminate the HPLC system and interfere with mass spectrometric detection.[8]

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[9][10] This technology offers several advantages over traditional HPLC, which typically uses columns with 3-5 µm particles.[9]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (500-6000 psi)[11]Higher (up to 15,000 psi)[11]
Analysis Time Longer (e.g., 15-30 minutes)[11]Shorter (e.g., 1-5 minutes)[11]
Resolution GoodExcellent, with sharper and narrower peaks[10]
Sensitivity GoodHigher, due to narrower peaks and increased signal-to-noise ratio[9][10]
Solvent Consumption HigherSignificantly lower
Cost Lower initial investmentHigher initial investment
Robustness Generally considered more robust and less prone to cloggingMore susceptible to clogging from particulate matter in samples and solvents

Recommendation: For high-throughput screening and in-process controls where speed is critical, UPLC is the preferred choice.[12] For routine quality control of final products, a well-developed and validated HPLC method can be equally effective and more cost-efficient.[9]

Experimental Protocol: A Validated RP-HPLC Method for Pyridine Sulfonamide Purity

This section provides a detailed, step-by-step methodology for a robust RP-HPLC method suitable for the purity analysis of a model pyridine sulfonamide. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: A well-characterized standard of the pyridine sulfonamide.

  • Sample: The pyridine sulfonamide sample to be analyzed.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the analyte)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30
Solution Preparation
  • Reference Standard Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample in the diluent.

System Suitability Testing (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[13][14] This is typically done by making five replicate injections of the reference standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Indicates the stability of the pump and system.
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] This is often demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17] It is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

A clear understanding of the method development and analysis workflow is crucial for successful implementation.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Define_Analyte Define Analyte Properties (Pyridine Sulfonamide) Select_Mode Select Chromatographic Mode (RP, NP, HILIC, IPC) Define_Analyte->Select_Mode Inputs Select_Column Select Column (C18, C8, Phenyl, etc.) Select_Mode->Select_Column Based on Polarity Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier, Gradient) Select_Column->Optimize_Mobile_Phase Iterative Process Optimize_Detection Optimize Detection (Wavelength) Optimize_Mobile_Phase->Optimize_Detection Fine-tuning Specificity Specificity Optimize_Detection->Specificity Validated Method Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Prepare_Sample Sample Preparation Robustness->Prepare_Sample To QC Lab SST System Suitability Test Prepare_Sample->SST Pre-analysis Check Analyze_Sample Sample Analysis SST->Analyze_Sample If Pass Troubleshoot Troubleshoot SST->Troubleshoot If Fail Report_Results Report Results Analyze_Sample->Report_Results Troubleshoot->SST

Sources

Introduction: Strategic Considerations for Pyridine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 3-Bromo- vs. 3-Chloro-Pyridine Sulfonamides in Cross-Coupling Reactions

Pyridine sulfonamides are a cornerstone structural motif in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Their synthesis and subsequent functionalization frequently rely on palladium-catalyzed cross-coupling reactions, where a carbon-halogen bond on the pyridine ring serves as a versatile synthetic handle. The choice between a 3-bromo- and a 3-chloro-pyridine sulfonamide as the starting material is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth comparison of these two key substrates. We will move beyond simple reactivity trends to explore the fundamental mechanistic principles, present comparative experimental data and protocols, and offer a logical framework for selecting the optimal substrate for your specific research and development needs.

Part 1: The Underlying Principles of Reactivity

The differential reactivity between 3-bromo- and 3-chloro-pyridine sulfonamides is not arbitrary; it is governed by fundamental principles of chemical bonding and organometallic chemistry. The key distinction lies in the strength of the carbon-halogen (C-X) bond.

1.1. Carbon-Halogen Bond Dissociation Energy (BDE)

The energy required to cleave the C-X bond homolytically is the Bond Dissociation Energy (BDE). The C-Cl bond is significantly stronger and more polarized than the C-Br bond.

  • C-Cl (Aryl): ~96-100 kcal/mol[1][2]

  • C-Br (Aryl): ~83-85 kcal/mol[1]

This difference of over 10 kcal/mol is substantial and is the primary determinant of reactivity. The weaker C-Br bond is more readily broken, facilitating the crucial first step of most cross-coupling catalytic cycles.

1.2. The Rate-Determining Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) intermediate.

This oxidative addition is almost always the rate-determining step of the reaction.[5] Due to its lower BDE, the C-Br bond of a 3-bromo-pyridine sulfonamide undergoes oxidative addition much more readily and under milder conditions than the corresponding C-Cl bond.[6][7] Activating the stronger C-Cl bond requires overcoming a higher energy barrier, which necessitates more specialized and reactive catalyst systems.[8]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)-X Complex Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Rate-Determining Step) Ar-X (Substrate) (Br > Cl reactivity) Ar-Pd(II)-OR Ar-Pd(II)-OR' Complex Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)L2 Regeneration of Pd(0) Catalyst Product Ar-Ar' (Product) Ar-Pd(II)-Ar'->Product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition step is rate-limiting and more facile for aryl bromides than chlorides.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

The theoretical principles translate directly into observable differences in laboratory practice. While 3-bromo-pyridine sulfonamides are generally more reactive, advancements in ligand design have made the more cost-effective chloro-derivatives viable, albeit with specific considerations.

Feature3-Bromo-Pyridine Sulfonamide3-Chloro-Pyridine Sulfonamide
Relative Reactivity HighLow to Moderate
C-X Bond Energy Lower (~83 kcal/mol)Higher (~97 kcal/mol)[1]
Typical Catalyst Systems Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)Requires highly active catalysts with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/XPhos, RuPhos, tBu₃P)[8][9]
Reaction Conditions Milder temperatures (RT to 80 °C), shorter reaction timesHigher temperatures (80-120 °C), longer reaction times
Cost & Availability Generally more expensiveMore cost-effective and readily available precursors
Orthogonal Reactivity Can be selectively coupled in the presence of a C-Cl bondLess suitable for selective couplings if other reactive halides are present

2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

For Suzuki-Miyaura reactions, 3-bromopyridines are consistently more reactive substrates than 3-chloropyridines.[10] A standard Suzuki protocol using a catalyst like Pd(PPh₃)₄ or a simple Pd(OAc)₂/phosphine combination will readily couple the bromo-derivative, while the chloro-analog will often show little to no conversion under the same conditions. To achieve high yields with 3-chloro-pyridine sulfonamides, one must employ more sophisticated, electron-rich, and sterically hindered phosphine ligands.[11][12]

2.2. Buchwald-Hartwig Amination (C-N Bond Formation)

The same trend holds for C-N bond formation. The Buchwald-Hartwig amination is a powerful tool for synthesizing or modifying amine-containing heterocycles.[9] While aryl bromides are standard substrates, the coupling of aryl chlorides was a significant challenge that was overcome by the development of specialized bulky alkylphosphine and biarylphosphine ligands.[13][14] Therefore, while a 3-bromo-pyridine sulfonamide can be coupled with a variety of amines using several "generations" of catalyst systems, the 3-chloro analog requires state-of-the-art, and often proprietary, ligand systems to achieve comparable efficiency.[15]

Part 3: Experimental Protocols and Strategic Selection

The choice between bromo- and chloro-substrates is ultimately a practical one. The following section provides a validated protocol for a Suzuki-Miyaura coupling and a decision-making framework.

3.1. Protocol: Suzuki-Miyaura Coupling of a 3-Halopyridine Sulfonamide

This protocol is designed as a self-validating system. It starts with conditions suitable for the more reactive 3-bromo derivative and provides clear modifications for the less reactive 3-chloro analog.

Materials:

  • 3-Halopyridine sulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: See "Protocol Validation"

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed

  • Inert atmosphere supplies (Argon or Nitrogen)

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-halopyridine sulfonamide (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and the base (1.0 mmol, 2.0 equiv).

  • Inerting: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the removal of oxygen.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane/water mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (see below for selection). If using a solid catalyst, it can be added in Step 1. If preparing in situ, a solution can be added via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the specified temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

Protocol Validation & Comparative Choices:

  • For 3-Bromo-Pyridine Sulfonamide (Higher Reactivity):

    • Catalyst: Start with Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a standard ligand like SPhos (4 mol%).

    • Temperature: Begin at 80-90 °C. The reaction is often complete within 2-12 hours.

  • For 3-Chloro-Pyridine Sulfonamide (Lower Reactivity):

    • Causality: The stronger C-Cl bond requires a more active catalyst to facilitate the oxidative addition step. Bulky, electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.[8][9]

    • Catalyst: Use a more robust system. A pre-catalyst like XPhos Pd G3 (2 mol%) or an in-situ generated catalyst from Pd₂(dba)₃ (1-2 mol%) and a highly active ligand like XPhos or RuPhos (2-4 mol%) is recommended.[13][17]

    • Temperature: Higher temperatures are typically required. Start at 100-110 °C. Reaction times may extend to 12-24 hours.[18]

3.2. Strategic Decision Framework

start Project Goal: Synthesize Functionalized Pyridine Sulfonamide q1 Is this a late-stage functionalization or a complex, sensitive substrate? start->q1 q2 Is cost the primary concern for a large-scale synthesis? q1->q2 No bromo_path Use 3-Bromo-Pyridine Sulfonamide q1->bromo_path Yes q2->bromo_path No (Reactivity/Speed is more important) chloro_path Use 3-Chloro-Pyridine Sulfonamide q2->chloro_path Yes bromo_reason Reason: Higher reactivity ensures better yields under milder conditions, protecting sensitive functional groups. bromo_path->bromo_reason chloro_reason Reason: Lower precursor cost. Requires investment in advanced catalysts and process optimization. chloro_path->chloro_reason

Caption: Decision tree for selecting between bromo- and chloro-pyridine sulfonamide precursors.

Conclusion

The choice between 3-bromo- and 3-chloro-pyridine sulfonamides is a classic case of balancing reactivity against cost and availability. The 3-bromo derivative is the substrate of choice for reliability, milder conditions, and broader catalyst compatibility, making it ideal for complex, late-stage functionalizations where yield and substrate integrity are paramount. The 3-chloro derivative , while fundamentally less reactive due to its stronger C-Cl bond, represents a more economical option for large-scale synthesis. However, its successful implementation is critically dependent on the use of advanced, highly active palladium catalyst systems designed to overcome the high activation barrier of oxidative addition. A thorough understanding of these underlying principles empowers researchers to make informed, strategic decisions, optimizing their synthetic routes for efficiency and success.

References

  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL1MmO7jdzHEnFStJ6T01fmDL9aY5AfF8wr9UbgaPKmo9nPX7s399wvlEnUvqwSFV2UdAxBCHeCSpoc3GgP-ulMOhpcIcx1etUZB7DuXNnxUgFri2GCjExEhHaTYVzXgSPPdTW_qV7-UcsJScMMtesGV_u7sfASDSbAANwqHcIfqCJTIacI_rUo_WLv8Ecf2xVZeWT4xbnmuNe2yWHPE3L5osALhgoPt8_ZVbP1_mEUsNQnefXIxA6Ykkyw8g=]
  • Biffis, A., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15. [URL: https://pubmed.ncbi.nlm.nih.gov/11475416/]
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh953HgJ8_74jpgKldcHcwaAjq_RAlxtaWZfCfXROyyw2dpR4RM1-uoQg6ZKTEz05pGBIYZ7PQ0lB-cD3Ay1iAZ7I_JmHXHB1kohalJjsBd7j2ajpP3fGONj9qIPprbfUYEHLmwvD98IPayWQbd2p-cAnShNlgo-C2zBF60sUiSB4yL_Z3-iDoc9CjszzU7x__Um7wF-5fKmRFhbI5B9WT02gl7oCPsZkvcDullRd_pWw=]
  • Fors, B. P., et al. (2008). An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2667903/]
  • Leadbeater, N. E., & Marco, M. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 5(21), 3919–3922. [URL: https://www.researchgate.net/publication/9026210_Activation_of_Aryl_Chlorides_for_Suzuki_Cross-Coupling_by_Ligandless_Heterogeneous_Palladium]
  • Astruc, D., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3851-3865. [URL: https://www.mdpi.com/1420-3049/18/4/3851]
  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis, 56, 3555–3574. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2325-2580]
  • Jans, A. C. H., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(22), 5239-5244. [URL: https://pubmed.ncbi.nlm.nih.gov/28258641/]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [URL: https://www.researchgate.net/publication/227814980_Palladium-Catalyzed_Coupling_Reactions_of_Aryl_Chlorides]
  • Klose, J., et al. (2003). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Synlett, 2003(5), 711-713. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-38372]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqHy7OWsCESi6yHf66MIV_4CskWqPYo5xXzKXahQy9SQ0kpl-bxBaV7hE3ulMsQ2vtLfisngArNNYP1TzGm_EFmXB_UN-FpRiwq-WGS_qQeHNNOjtuCesAm0w6hTAaSqLh84h9i0JwGnT6NAC34M4x3esWrd2HwrBYLw4gVr3sjc0uRqSzOVS2jp7_5RVtEVgj6v2Kw_SaI-dRJeertB_APOjM9EQT-fBKZGxFPBIy50vpNlGkrhnWbKY1_w==]
  • Tundel, R. E., et al. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 8(7), 1475–1478. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597011/]
  • Jans, A. C. H., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal. [URL: https://www.researchgate.net/publication/313936611_Palladium-Catalysed_Cross-Coupling_Reactions_Controlled_by_Noncovalent_ZnN_Interactions]
  • Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152. [URL: https://www.researchgate.net/publication/348422731_Synthesis_of_new_pyridines_with_sulfonamide_moiety_via_a_cooperative_vinylogous_anomeric-based_oxidation_mechanism_in_the_presence_of_a_novel_quinoline-based_dendrimer-like_ionic_liquid]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562423/]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [URL: https://www.organic-chemistry.org/namedreactions/pyridine-synthesis.shtm]
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [URL: https://hartwig.berkeley.edu/publications/distinct-mechanisms-for-the-oxidative-addition-of-chloro-bromo-and-iodoaren/]
  • Wiebe, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5678–5682. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b01511]
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [URL: https://www.rsc.
  • The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [URL: https://mirica.chemistry.illinois.edu/publication/oxidative-addition-of-aryl-bromides-at-palladiumi-to-form-palladiumiii-complexes/]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11394306/]
  • CSB/SJU. (n.d.). Oxidative Addition and Palladium Coupling. [URL: https://employees.csbsju.edu/cschaller/Principles%20Chem/organomet/omaddpd.htm]
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H]
  • Queiroz, M. J. R. P., et al. (2010). Palladium-Catalysed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(23), 4465-4473. [URL: https://www.researchgate.net/publication/227653609_Palladium-Catalysed_Buchwald-Hartwig_Coupling_of_Deactivated_Aminothiophenes_with_Substituted_Halopyridines]
  • Thomas, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 243–249. [URL: https://pubs.acs.org/doi/10.1021/jo0485058]
  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2899-2910. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc00174h]
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [URL: https://www.researchgate.net/figure/Catalyst-screening-for-Suzuki-Miyaura-coupling-of-3-chloropyridine-and-4-tolylboronic-acid_tbl1_259160527]
  • Wiersbm, C. P., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(10), 3824–3834. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3095484/]
  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 59(41), 17796-17808. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202001518]
  • Christensen, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [URL: https://orbit.dtu.
  • Walczak, M. A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2379–2387. [URL: https://www.beilstein-journals.org/bjoc/articles/14/225]
  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659114/]
  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2013/08/14/bond-strengths-and-radical-stability/]
  • Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [URL: https://www.tau.ac.il/~phch/Luo/homepage.html]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction-e]
  • Chemistry LibreTexts. (2023). 8.8: Strength of Covalent Bonds. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/08._Basic_Concepts_of_Chemical_Bonding/8.08%3A_Strength_of_Covalent_Bonds]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [URL: https://myers.iq.harvard.edu/files/andrewmyers/files/suzuki-2014-final.pdf]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

Sources

Introduction: The Imperative of 3D Structural Data in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystallographic Analysis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine and Its Analogs

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary: Understanding the precise three-dimensional arrangement of atoms in active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these structures, providing critical insights for structure-activity relationship (SAR) studies and rational drug design. While a public crystal structure for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine is not currently available, this guide leverages the crystallographic data of a closely related analog, 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole (hereafter Compound 1 ), as a proxy to demonstrate the complete crystallographic workflow, data interpretation, and comparative analysis. This guide will objectively compare its structural features against related chemical moieties and benchmark the SCXRD technique against alternative methods, providing the supporting experimental framework required by researchers in the field.

In the landscape of drug discovery, a molecule's chemical formula provides only a two-dimensional blueprint. Its biological activity, however, is dictated by its three-dimensional shape, conformation, and the subtle interplay of intermolecular forces.[1] X-ray crystallography provides an atomic-resolution map that reveals these critical features.[2][3] For a molecule like 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, each component plays a distinct role:

  • The Bromopyridine Ring: Serves as a rigid scaffold. The bromine atom is of particular interest as it can participate in halogen bonding, a highly directional non-covalent interaction that can be pivotal for ligand-receptor binding and influencing crystal packing.[4][5]

  • The Sulfonyl Group: Acts as a key hydrogen bond acceptor and a structurally important linker.

  • The Piperidine Ring: A saturated heterocycle whose conformational flexibility (e.g., chair, boat, or twist-boat forms) can significantly impact how the molecule fits into a binding pocket and its overall physicochemical properties.[6]

This guide provides a comprehensive framework for obtaining, interpreting, and contextualizing the crystal structure of such a molecule, using a publicly available analog to illustrate the process.

The Experimental Workflow: From Crystal to Structure

The determination of a molecular structure via SCXRD is a meticulous process that transforms a microscopic crystal into a detailed 3D atomic model.[1][7] Each step is critical for ensuring the quality and accuracy of the final data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal free of significant defects.

    • Method (Slow Evaporation):

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or ethyl acetate/hexane) to near-saturation in a clean vial.

      • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Monitor periodically for the formation of single crystals. Ideal crystals for diffraction are typically 0.1-0.5 mm in size, with clear facets and no visible cracks.[1][2]

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be mounted and cooled to minimize thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.

    • Method:

      • Select a suitable crystal under a microscope and mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

      • Mount the loop onto the goniometer head of the diffractometer.

      • Cool the crystal to a low temperature (commonly 100-150 K) using a cryostream cooler.[2]

      • Center the crystal in the X-ray beam. Modern diffractometers, such as those equipped with dual Mo and Cu sources, provide flexibility for different sample types.[2]

      • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data collection times can range from minutes to hours depending on crystal quality.[7]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to calculate an electron density map, from which atomic positions are determined and refined to create the final structural model.

    • Method:

      • Integrate the raw diffraction data to determine the unit cell parameters and the intensities of each reflection.

      • Solve the structure using direct methods or Patterson methods (e.g., using SHELXS software) to obtain an initial atomic model.[8]

      • Refine the model against the experimental data (e.g., using SHELXL software) by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.[8]

      • The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

Workflow Visualization

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Compound Synthesis & Purification growth Crystal Growth (e.g., Slow Evaporation) synthesis->growth mount Crystal Selection & Mounting growth->mount collect Diffraction Data Collection (100 K) mount->collect solve Structure Solution (Direct Methods) collect->solve refine Structure Refinement (Least-Squares) solve->refine validate Model Validation (CIF Report) refine->validate

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Results: Analysis of a Structural Proxy

The crystallographic data for Compound 1 provides a valuable model for understanding the structural characteristics of the target molecule. The key parameters from its published structure determination are summarized below.[9]

ParameterCompound 1 (Proxy)Significance
Chemical Formula C₁₈H₁₃BrN₄O₃S₃Defines the elemental composition of the asymmetric unit.
Molecular Weight 509.41 g/mol Physical property of the molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°The lengths and angles of the repeating unit that builds the crystal.
Volume (V) 1986.5 ųThe volume of the unit cell.
Molecules per Cell (Z) 4The number of molecules contained within one unit cell.
Radiation Mo Kα (λ = 0.71073 Å)The wavelength of X-rays used for the experiment.
Temperature 296 KThe temperature at which data was collected. Low temperature is generally preferred for higher quality.
Final R-factor (R1) 0.046A key indicator of the quality of the final model; values below 0.05 are considered excellent.
wR2 (all data) 0.123A weighted R-factor calculated on all data, providing another measure of refinement quality.

Key Structural Insights from Compound 1:

  • The tetrahydropyridine ring, an analog to the piperidine in our target molecule, adopts a half-chair conformation.[9] This demonstrates how such rings are not planar and their specific conformation is a key structural feature.

  • The crystal packing is stabilized by intermolecular C-H···N and C-H···O hydrogen bonds, which link adjacent molecules into chains.[9] This highlights the importance of weaker interactions in defining the overall crystal lattice.

Comparative Analysis

Part A: The Influence of the Halogen Atom

The bromine atom in the bromopyridine ring is more than a simple substituent; it is a potential director of crystal packing through halogen bonding. In Compound 1 , while specific halogen bonds are not reported as the dominant interaction, the large and polarizable nature of bromine influences the overall packing.

Comparison with a Chloro-Analog: If we were to compare this with a hypothetical chloro-substituted version, we would expect differences. Chlorine is less polarizable than bromine, leading to weaker halogen bonds. A simple molecule like 3-Bromo-5-chloropyridine serves as a useful reference for the fundamental properties of this substituted ring system.[10][11] The choice of halogen can subtly alter cell parameters and packing motifs, which can, in turn, affect bulk properties like solubility and melting point.

Part B: The Conformational Landscape of the Piperidine Ring

The piperidine ring is a classic example of a conformationally flexible group. In the crystal structure of Compound 1 , the analogous ring is locked into a specific "half-chair" conformation.[9] This is a common, low-energy state. However, in other environments (like in solution or bound to a protein), it could potentially adopt other conformations. The analysis of different crystal structures containing piperidine moieties reveals this variability. For instance, studies of alanylpiperidine analogues show how minor changes to a remote part of the molecule can influence the crystal packing and the specific hydrogen bonding networks formed by the piperidine group.[6] This conformational adaptability is a critical consideration in drug design, as the lowest energy conformation in a crystal may not be the bioactive conformation.

Part C: Methodological Alternatives to SCXRD

While SCXRD is the gold standard, obtaining suitable single crystals can be a major bottleneck.[12] Researchers have powerful alternatives for structure elucidation when single crystals are unavailable.

FeatureSingle-Crystal XRD (SCXRD) Powder XRD (PXRD) 3D Electron Diffraction (3DED)
Sample Requirement Single crystal (0.1-0.5 mm)[1][2]Microcrystalline powder[12]Nanocrystals[12]
Primary Output Unambiguous 3D atomic structure, absolute configuration[1]Fingerprint pattern for phase ID, unit cell, some structures3D atomic structure from nano/microcrystals[12]
Resolution Atomic (<1 Å)Lower resolution, peak broadening can be an issueAtomic resolution, comparable to SCXRD[12]
Key Advantage Highest accuracy and precision for 3D structure.[2]Fast, non-destructive, suitable for bulk sample analysis.[12]Can solve structures from crystals too small for X-rays.[12]
Key Limitation Requires high-quality single crystals.[12]Structure solution is complex and often requires other data.Sample sensitivity to the electron beam.

Causality in Method Selection: The choice of method is dictated by the sample. If high-quality single crystals can be grown, SCXRD is the preferred method for its accuracy.[3] If a material is only available as a powder, PXRD is essential for phase identification and can sometimes be used for structure solution, often aided by computational methods (Crystal Structure Prediction, CSP).[12] 3DED is an emerging and powerful technique that bridges the gap, allowing for complete structure determination from crystals that are orders of magnitude smaller than those required for SCXRD.[12]

Conclusion

This guide has detailed the comprehensive process of small-molecule X-ray crystallography, using a suitable proxy to stand in for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine. Through the analysis of Compound 1 , we have demonstrated how to interpret key crystallographic data, from unit cell parameters to the subtle conformations of flexible rings.[9] The comparative analysis underscores that molecular structure is a multi-faceted property, where the choice of a single atom (e.g., bromine vs. chlorine) or the conformational state of a ring system can have profound impacts on solid-state packing and, by extension, biological function. Furthermore, while SCXRD provides the ultimate structural answer, a modern scientist must be aware of complementary techniques like PXRD and 3DED to tackle challenging systems.[12] This holistic understanding of molecular structure and the methods used to determine it is indispensable for advancing research in drug discovery and materials science.

References

  • Title: Small molecule X-ray crystallography Source: The University of Queensland, School of Chemistry and Molecular Biosciences URL: [Link]

  • Title: Small molecule crystallography Source: Excillum URL: [Link]

  • Title: Single-Crystal X-ray Diffraction for Structural Solution Source: University of Warwick URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: ACS Publications - Molecular Pharmaceutics URL: [Link]

  • Title: X-ray single-crystal diffraction Source: FZU - Institute of Physics of the Czech Academy of Sciences URL: [Link]

  • Title: 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 3-Bromo-5-chloropyridine | C5H3BrClN Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Crystal structures of two alanylpiperidine analogues Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State Source: MDPI - Molecules URL: [Link]

  • Title: 3-Bromo-5-chloro-pyridine Source: Oakwood Chemical URL: [Link]

  • Title: Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredients Source: Journal of Pharmaceutical Investigation URL: [Link]

Sources

Technical Comparison: Solubility Profiles of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (CAS: 1247630-97-2) is a critical fragment intermediate in medicinal chemistry, widely utilized for its dual functionality: the bromopyridine moiety serves as an electrophile for Suzuki-Miyaura cross-couplings, while the sulfonamide group acts as a stable, lipophilic pharmacophore.[1][2]

This guide provides a technical comparison of its solubility profile against three key structural analogs: the morpholine (polar), pyrrolidine (contracted ring), and 4-methylpiperidine (lipophilic) variants. For drug development professionals, understanding these solubility nuances is essential for optimizing bioavailability and processing conditions during lead optimization.

Chemical Identity & Physicochemical Baseline

Before comparing analogs, we establish the baseline properties of the parent compound.

PropertyData
Compound Name 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine
CAS Number 1247630-97-2
Molecular Formula C₁₀H₁₃BrN₂O₂S
Molecular Weight 305.19 g/mol
Physical State White to off-white crystalline solid
Predicted cLogP ~2.1 - 2.4
H-Bond Acceptors 4 (Sulfonyl oxygens + Pyridine N + Sulfonamide N)
Solubility (DMSO) High (>100 mM)
Solubility (Water) Low/Insoluble (< 0.1 mg/mL without pH adjustment)

Comparative Solubility Analysis

The solubility of sulfonamide-pyridine fragments is governed by the balance between the lipophilic pyridine/heterocycle rings and the polar sulfonyl linker.[2] Below is the comparative performance analysis.

The "Oxygen Effect": vs. Morpholine Analog

Analog: 3-Bromo-5-(morpholin-4-ylsulfonyl)pyridine[1][2]

  • Structural Change: Replacement of the piperidine methylene (-CH₂-) with an ether oxygen (-O-).[2]

  • Solubility Impact: Significant Increase in Aqueous Solubility.

  • Mechanism: The morpholine oxygen acts as an additional hydrogen bond acceptor (HBA). This lowers the cLogP by approximately 0.6–0.8 log units compared to the piperidine parent. The ether oxygen disrupts the crystal lattice energy and interacts favorably with water molecules, making this the preferred analog for lowering lipophilicity in early discovery.

Ring Contraction: vs. Pyrrolidine Analog

Analog: 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 1086064-89-2)[1][2]

  • Structural Change: 5-membered ring vs. 6-membered ring.[2]

  • Solubility Impact: Marginal Decrease / Similar. [2]

  • Mechanism: While the molecular weight is lower, pyrrolidine rings often pack more efficiently in the crystal lattice than piperidines, potentially increasing the melting point and energy required for dissolution. The reduction in lipophilic surface area (one less -CH₂-) is often negated by this tighter packing.[1][2]

Hydrophobic Bulk: vs. 4-Methylpiperidine Analog

Analog: 3-Bromo-5-((4-methylpiperidin-1-yl)sulfonyl)pyridine (CAS: 1291384-32-1)[1][2]

  • Structural Change: Addition of a methyl group at the para-position of the piperidine.

  • Solubility Impact: Decrease in Aqueous Solubility. [2]

  • Mechanism: The "grease" effect.[2] Adding non-polar bulk increases cLogP and reduces water solubility.[2] This analog is typically used only when filling a specific hydrophobic pocket in the target protein is required to gain potency, at the expense of physicochemical properties.

Summary Data Table: Predicted vs. Observed Trends
Compound VariantHeterocycleRelative PolarityAqueous SolubilityDMSO SolubilityPrimary Utility
Parent PiperidineBaselineLowHighGeneral Scaffold
Analog A MorpholineHigh (Polar)High (++++)HighImproving ADME
Analog B PyrrolidineMediumModerate (++)HighSteric Fit
Analog C 4-Me-PiperidineLow (Lipophilic)Low (+)HighPotency Optimization
Visualization: SAR & Solubility Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) regarding solubility and the decision-making flow for analog selection.

SolubilitySAR Parent Parent: Piperidine (Baseline Lipophilicity) Morpholine Morpholine Analog (+O atom, H-Bond Acceptor) result: Increased Solubility Parent->Morpholine Reduce LogP Pyrrolidine Pyrrolidine Analog (Ring Contraction) result: Tighter Packing Parent->Pyrrolidine Steric Constraint MethylPip 4-Me-Piperidine (+Hydrophobic Bulk) result: Decreased Solubility Parent->MethylPip Increase Potency

Figure 1: Structural modifications to the piperidine ring and their direct impact on physicochemical properties.[1]

Experimental Protocols for Solubility Determination

To generate supporting data for these fragments, the following standardized protocols are recommended. These ensure reproducibility and distinguish between kinetic (apparent) and thermodynamic (equilibrium) solubility.

Protocol A: Kinetic Solubility (High-Throughput)

Best for rapid screening of multiple analogs.

  • Stock Preparation: Dissolve the compound in DMSO to a concentration of 10 mM.

  • Dilution: Spike 5 µL of the DMSO stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Measurement: Measure UV absorbance or Nephelometry (turbidity).[2]

  • Result: If the solution is clear, solubility > 100 µM. If turbid, solubility < 100 µM.

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for accurate physicochemical profiling.

  • Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer (PBS pH 7.4) in a glass vial.

  • Equilibrium: Shake at 25°C for 24–48 hours to ensure equilibrium between solid and solvated phases.

  • Separation: Centrifuge or filter (PVDF 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

    • Note: Check the pH of the supernatant at the end of the experiment, as pyridine nitrogens can buffer the solution.

Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Solid Compound Method Select Method Start->Method Kinetic Kinetic (DMSO Spike) Rapid, Apparent Solubility Method->Kinetic Thermo Thermodynamic (Solid) Equilibrium Solubility Method->Thermo Analysis Separation (Filter/Spin) & HPLC Analysis Kinetic->Analysis Thermo->Analysis Data Solubility Value (µM or mg/mL) Analysis->Data

Figure 2: Decision tree for selecting the appropriate solubility determination method.

References

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[2] Journal of Chemical Thermodynamics.[2] Retrieved from [Link]

  • PubChem. (2025).[2][3][4] Compound Summary: 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine.[1][2][5] National Library of Medicine.[2] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine stands as a key intermediate, its versatile structure a gateway to a multitude of potential therapeutic agents. However, with great potential comes the inherent responsibility of ensuring the utmost safety in its handling. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework to empower researchers in the safe and effective use of this compound.

Understanding the Hazard Profile: A Synthesis of Analog Data

Based on data from analogous substances such as 3-Bromopyridine, and other substituted bromopyridines, the following hazards should be anticipated[1][2][3][4]:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation and potentially severe eye damage[1][2][4].

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort[1][2].

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is paramount to mitigate the risks associated with handling 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazard profile.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This provides comprehensive protection against splashes that could cause serious eye damage[5][6].
Hand Protection Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound[5][7].
Body Protection A standard laboratory coat is required to protect against incidental skin contact. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat[5][7].
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1][2].

dot

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Assess_Hazards Assess Hazards (Analog SDS Data) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don Full PPE Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Segregate_Waste Segregate Waste Handle_Compound->Segregate_Waste Dispose_Properly Dispose via EHS Segregate_Waste->Dispose_Properly

Figure 1: A streamlined workflow for the safe handling of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, from hazard assessment to proper disposal.

Operational Plan: From Receipt to Reaction

A meticulous and well-documented operational plan is crucial for minimizing exposure and ensuring the integrity of your research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • The storage container should be clearly labeled with the chemical name, and any relevant hazard warnings.

2. Weighing and Dispensing:

  • All weighing and dispensing operations must be conducted within a certified chemical fume hood.

  • Use a dedicated set of spatulas and weighing paper for this compound to prevent cross-contamination.

  • Handle the solid material gently to avoid generating dust.

3. In the Reaction Vessel:

  • When adding the compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Ensure that the reaction vessel is adequately vented, especially if heating is involved.

  • Continuously monitor the reaction for any unexpected changes.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation.

1. Waste Segregation:

  • All waste materials contaminated with 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or expired compound should also be disposed of as hazardous waste.

2. Disposal Procedures:

  • Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain[2][8].

By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the scientific potential of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, paving the way for future innovations in drug discovery.

References

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]

  • BASF. (2026, January 20). Safety data sheet. Retrieved from [Link]

  • J.T.Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.